molecular formula C10H19NO3 B13779111 Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Número de catálogo: B13779111
Peso molecular: 201.26 g/mol
Clave InChI: FCLPKNMBDOADLJ-UHFFFAOYSA-N
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Descripción

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring—a prevalent nitrogen-containing heterocycle—linked via an ether bond to a 1,4-dioxane moiety . This specific molecular architecture combines two privileged pharmacophoric features, making it a valuable scaffold for the design and synthesis of novel bioactive molecules. The piperidine ring is a fundamental structural unit in a vast array of pharmaceuticals and research compounds. Its derivatives have demonstrated significant activity across multiple therapeutic areas. For instance, 3-(piperidin-4-ylmethoxy)pyridine containing compounds have been developed as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic enzyme and drug target for certain types of cancer, such as leukemia . In other studies, 4-oxypiperidine ether derivatives have been designed as multiple targeting ligands, functioning as histamine H3 receptor antagonists with additional cholinesterase inhibitory activity, which is a promising approach for multifactorial diseases like Alzheimer's . Furthermore, piperidine-based compounds are being actively investigated as potent and selective antagonists for dopamine D4 receptors, revealing potential for the treatment of glioblastoma , and as agonists for other targets like AMPK . The 1,4-dioxane component, an aliphatic six-membered ring with two oxygen atoms, can influence the compound's physicochemical properties and its interaction with biological targets . Researchers can utilize Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- as a versatile intermediate to explore structure-activity relationships and develop new chemical probes or therapeutic candidates. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C10H19NO3

Peso molecular

201.26 g/mol

Nombre IUPAC

4-(1,4-dioxan-2-ylmethoxy)piperidine

InChI

InChI=1S/C10H19NO3/c1-3-11-4-2-9(1)14-8-10-7-12-5-6-13-10/h9-11H,1-8H2

Clave InChI

FCLPKNMBDOADLJ-UHFFFAOYSA-N

SMILES canónico

C1CNCCC1OCC2COCCO2

Origen del producto

United States
Foundational & Exploratory

What is the chemical structure of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-: A Modern Scaffold for Drug Discovery

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the design of novel molecular entities is a complex interplay of established principles and innovative strategies. The piperidine ring is one of the most ubiquitous and validated scaffolds in drug discovery, forming the core of numerous approved therapeutics.[1][2] Its conformational rigidity, basic nitrogen atom which is typically protonated at physiological pH, and its capacity for substitution at multiple vectors make it a "privileged" structure in pharmacology.[3] Concurrently, the 1,4-dioxane moiety, while less common as a core scaffold, serves as a crucial modulating element. It is a polar, aprotic, and metabolically stable bioisostere for other functionalities, often employed to fine-tune physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[4]

This guide provides a comprehensive technical overview of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- , a molecule that represents the strategic fusion of these two important pharmacophoric elements. We will dissect its molecular architecture, propose a robust synthetic pathway grounded in established chemical principles, outline a rigorous analytical characterization workflow, and explore its potential applications as a high-value building block for researchers, scientists, and drug development professionals. This document is designed not as a rigid protocol, but as a foundational guide from the perspective of an application scientist, emphasizing the rationale behind the procedural choices to empower further innovation.

Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's structure and inherent properties is the bedrock of its application in drug design.

Structural Elucidation

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is composed of a piperidine ring substituted at the 4-position with a methoxy group, which is in turn linked to the 2-position of a 1,4-dioxane ring.

  • Molecular Formula: C₁₀H₁₉NO₃

  • Molecular Weight: 201.26 g/mol

  • SMILES: C1COCCOC1COC2CCNCC2

  • InChI Key: InChI=1S/C10H19NO3/c12-8-10-13-6-5-14-9(10)7-11-3-1-2-4-11/h9-11H,1-8H2

Stereochemistry and Conformation

The chemical structure possesses a single stereocenter at the C2 position of the 1,4-dioxane ring. Therefore, the molecule exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. Both the piperidine and 1,4-dioxane rings are most stable in a chair conformation to minimize steric strain.[5] The interplay of these conformations and the orientation of the ether linkage dictates the molecule's three-dimensional topology, which is critical for its interaction with biological targets.

Physicochemical Properties

The properties of the composite molecule can be inferred from its constituent parts. The piperidine moiety imparts basicity, while the dioxane and ether components contribute polarity and hydrogen bond accepting capabilities.

PropertyPredicted Value/CharacteristicRationale
pKa 9.0 - 10.5The piperidine nitrogen is a secondary amine, whose basicity is well-established.[6] This value ensures it is predominantly protonated at physiological pH (7.4).
cLogP ~0.8 - 1.5The combination of the hydrophilic dioxane/ether portion and the relatively nonpolar piperidine ring results in a balanced lipophilicity, placing it in a favorable range for drug-likeness.
Solubility High in polar organic solvents and aqueous acid.The ether and dioxane oxygens, along with the protonated amine, facilitate solvation in polar media.
Hydrogen Bond Acceptors 4 (Amine Nitrogen, 3 Ether Oxygens)This provides multiple points for interaction with biological targets or for modulating solubility.
Hydrogen Bond Donors 1 (Amine Hydrogen)The secondary amine can participate in hydrogen bonding.

Strategic Synthesis and Mechanistic Considerations

The synthesis of this molecule is straightforward, relying on fundamental and reliable organic reactions. The primary consideration is the management of the reactive secondary amine of the piperidine ring.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a Williamson ether synthesis as the key bond-forming step. The target molecule can be disconnected at the ether linkage, revealing two key synthons: a 4-hydroxypiperidine derivative and a reactive 2-(halomethyl)-1,4-dioxane. To prevent undesired N-alkylation of the piperidine, its nitrogen must be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

G Target Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (Protected) Disconnection C-O Ether Disconnection (Williamson Ether Synthesis) Target->Disconnection Synthon1 tert-butyl 4-hydroxypiperidine-1-carboxylate Disconnection->Synthon1 Synthon2 2-(tosyloxymethyl)-1,4-dioxane or 2-(bromomethyl)-1,4-dioxane Disconnection->Synthon2 Precursor1 4-Hydroxypiperidine Synthon1->Precursor1 Boc Protection Precursor2 2-(hydroxymethyl)-1,4-dioxane Synthon2->Precursor2 Activation (e.g., Tosylation)

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol outlines a reliable, two-step laboratory-scale synthesis starting from commercially available materials.

Step 1: Synthesis of 2-(tosyloxymethyl)-1,4-dioxane

  • Reactant Setup: To a stirred solution of 2-(hydroxymethyl)-1,4-dioxane (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the activated tosylate intermediate.

Step 2: Williamson Ether Synthesis and Deprotection

  • Alkoxide Formation: To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in anhydrous dimethylformamide (DMF, ~0.3 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Coupling: Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-(tosyloxymethyl)-1,4-dioxane (1.0 eq) in DMF. Allow the reaction to warm to room temperature and then heat to 60-70 °C for 6-12 hours until TLC indicates completion.

  • Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification (Protected Intermediate): Purify the crude Boc-protected product by flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours.

  • Final Isolation: Concentrate the solvent under reduced pressure. If HCl was used, the hydrochloride salt is obtained. If TFA was used, a basic workup followed by extraction will yield the free base.

Causality in Experimental Design
  • Choice of Protecting Group: The Boc group is ideal due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions that do not affect the newly formed ether bond.

  • Activation of the Alcohol: Converting the hydroxyl group of 2-(hydroxymethyl)-1,4-dioxane into a better leaving group (like a tosylate or bromide) is essential for the Sₙ2 reaction to proceed efficiently.

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base perfect for deprotonating the alcohol without competing in the substitution reaction. DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the resulting alkoxide.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

Spectroscopic Verification Workflow

A logical workflow ensures that each batch of synthesized material meets the required standards of quality before its use in further research, such as in screening assays or as a scaffold for library synthesis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification cluster_qc Quality Control Synthesis Crude Product Purification Flash Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spec (ESI-MS) NMR->MS IR FTIR MS->IR Purity HPLC/UPLC (>95% Purity) IR->Purity

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

While experimental data must be generated for each batch, the expected spectral characteristics can be accurately predicted.

Analysis TypeExpected Observations
¹H NMR ~3.5-4.0 ppm: Multiplets corresponding to the protons on the dioxane ring and the methoxy bridge. ~2.5-3.1 ppm: Multiplets for the piperidine protons adjacent to the nitrogen. ~1.4-2.0 ppm: Multiplets for the remaining piperidine ring protons. A broad singlet for the N-H proton (may be exchangeable with D₂O).
¹³C NMR ~100-110 ppm: Signal for the C2 carbon of the dioxane ring. ~60-80 ppm: Signals for the other dioxane carbons, the methoxy bridge carbon, and the C4 carbon of the piperidine. ~40-50 ppm: Signals for the piperidine carbons adjacent to the nitrogen. ~30-40 ppm: Signals for the remaining piperidine carbons.
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z = 202.14.
FTIR ~3300 cm⁻¹: N-H stretch (secondary amine). ~2850-3000 cm⁻¹: C-H alkane stretches. ~1100 cm⁻¹: Prominent C-O ether stretch.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), typically coupled with a UV detector or an Evaporative Light Scattering Detector (ELSD), is the standard method for determining the purity of the final compound. For drug discovery applications, a purity level of >95% is generally required.

Significance and Applications in Drug Discovery

The true value of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- lies not as an end-product, but as a versatile building block. Its design rationale is rooted in established principles of medicinal chemistry.

The Piperidine Core: A Privileged Scaffold

The piperidine ring is a cornerstone of neuropharmacology and beyond. For example, Donepezil , an acetylcholinesterase inhibitor for Alzheimer's disease, features a central piperidine ring that is crucial for its binding and activity.[7] The ability to modify the 4-position of the piperidine allows chemists to project vectors into different regions of a target's binding pocket, influencing potency and selectivity.

The 1,4-Dioxane Moiety: A Physicochemical Modulator

The 1,4-dioxane group is a valuable tool for "property-based" drug design.[4] It can serve several functions:

  • Solubility Enhancement: Its polar nature can improve the aqueous solubility of a lead compound.

  • Metabolic Stability: The ether linkages are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to more labile functional groups.

  • Scaffold Hopping: It can act as a bioisosteric replacement for other groups (e.g., a phenyl ring or a carbonyl group) to escape patent space or to alter a molecule's properties in a predictable way.

Integrated Rationale: A Modern Building Block

Combining these two motifs provides a scaffold with several advantages for drug discovery programs:

  • Vector for Library Synthesis: The secondary amine of the piperidine is a reactive handle for further derivatization, allowing for the rapid synthesis of a library of analogues via amidation, reductive amination, or alkylation.

  • Fragment-Based Discovery: The molecule itself is an ideal candidate for fragment-based screening campaigns. Its relatively low molecular weight and balanced properties fit the "Rule of Three" often used for fragment selection.

  • Improved Drug-like Properties: Incorporating this scaffold into a larger molecule can introduce a favorable combination of a basic center (for salt formation and solubility) and a polar, stable tail, potentially improving the overall pharmacokinetic profile of a drug candidate.

Conclusion

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is more than the sum of its parts. It is a thoughtfully designed chemical tool that marries the validated biological relevance of the piperidine scaffold with the advantageous physicochemical properties of the 1,4-dioxane moiety. Its straightforward and scalable synthesis, combined with its potential for extensive derivatization, makes it a valuable asset for medicinal chemists aiming to explore novel chemical space and accelerate the development of next-generation therapeutics. This guide provides the foundational knowledge for its synthesis, characterization, and strategic deployment in drug discovery workflows.

References

  • NextSDS. (n.d.). Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- — Chemical Substance Information.
  • Merck Index. (n.d.). Piperidine.
  • NextSDS. (n.d.). 4-(1,4-dioxan-2-yl)piperidine — Chemical Substance Information.
  • precisionFDA. (n.d.). 4,4-DIMETHOXYPIPERIDINE.
  • Study.com. (n.d.). Following are structural formulas for 1,4-dioxane and piperidine.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Grygorenko O., et al. (2018). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Synthesis, 50(18), 3696-3707.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
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Pharmacokinetic Profiling of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (CAS: 933758-49-7) represents a highly versatile, bifunctional chemical scaffold frequently utilized in modern drug discovery[1][2]. Structurally, it combines a basic piperidine ring—a ubiquitous pharmacophore in CNS and cardiovascular agents—with a 1,4-dioxane moiety linked via a methoxy ether bridge.

As a Senior Application Scientist overseeing preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I approach this molecule with specific mechanistic expectations. The pharmacokinetic (PK) behavior of this compound is dictated by the distinct metabolic liabilities of its two primary rings. The piperidine ring is classically susceptible to CYP3A4 and CYP2D6-mediated N-dealkylation and oxidation[3][4][5], while the 1,4-dioxane ring presents a specific liability for CYP2E1-mediated oxidative cleavage[6][7][8].

This whitepaper provides a rigorous, self-validating framework for the in vitro and in vivo pharmacokinetic profiling of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, detailing the causality behind experimental designs, step-by-step methodologies, and data interpretation strategies.

Structural Rationale and Metabolic Pathways

To design an effective PK profiling strategy, we must first deconstruct the molecule's physicochemical properties and predicted biotransformation routes. Small molecule drugs typically require a molecular weight under 600 Daltons and balanced lipophilicity to ensure favorable membrane permeability and oral bioavailability[9][10]. Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is a low-molecular-weight, basic amine that is expected to be highly soluble but potentially subject to rapid first-pass metabolism.

Mechanistic Metabolism
  • The 1,4-Dioxane Liability (CYP2E1): Extensive literature on 1,4-dioxane indicates that it is rapidly metabolized primarily by cytochrome P450 2E1 (CYP2E1)[7][8]. The enzyme oxidizes one of the oxane oxygens or adjacent carbons, leading to decyclization and the formation of metabolites such as β-hydroxyethoxyacetic acid (HEAA)[6][7]. When profiling our target compound, monitoring for HEAA-like ether cleavage products is critical.

  • The Piperidine Liability (CYP3A4 / CYP2D6): Piperidine-containing drugs (e.g., thioridazine, donepezil) undergo extensive phase I metabolism via CYP3A4 and CYP2D6[3][11]. The primary reactions include N-oxidation, C-hydroxylation, and carbon-carbon bond cleavages[12].

G Parent Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- CYP2E1 CYP2E1 Oxidation (1,4-Dioxane Ring) Parent->CYP2E1 Primary Liability CYP3A4 CYP3A4 / CYP2D6 (Piperidine Ring) Parent->CYP3A4 Secondary Liability Metab1 Ring Cleavage (HEAA-like derivative) CYP2E1->Metab1 Metab2 N-oxidation / C-hydroxylation CYP3A4->Metab2

Caption: Proposed cytochrome P450-mediated metabolic pathways for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

In Vitro ADME Profiling: Step-by-Step Methodologies

Before advancing to animal models, in vitro assays are required to establish the compound's metabolic stability and permeability[10][13]. The following protocols are designed as self-validating systems, incorporating strict controls to ensure data integrity.

Cytochrome P450 Phenotyping and Metabolic Stability

Objective: Determine the intrinsic clearance ( CLint​ ) and identify the specific CYP isoforms responsible for the metabolism of the compound.

Causality: By identifying whether CYP2E1 or CYP3A4 dominates the clearance, we can predict potential drug-drug interactions (DDIs) and guide future structural optimization to block metabolic soft spots.

Step-by-Step Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) and recombinant human CYP enzymes (rCYP2E1, rCYP3A4, rCYP2D6) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: In a 96-well plate, combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (final concentration 1 µM). Include positive controls (e.g., Chlorzoxazone for CYP2E1, Midazolam for CYP3A4) and negative controls (no NADPH). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM) to all wells except the negative controls.

  • Serial Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Processing: Calculate the half-life ( t1/2​ ) from the log-linear decline of the parent compound and derive the in vitro CLint​ .

Caco-2 Permeability Assay

Objective: Assess the bidirectional intestinal permeability to predict oral absorption. Protocol Summary: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until a polarized monolayer forms (Transepithelial electrical resistance > 250 Ω·cm²). Dose the compound (10 µM) in the apical (A) or basolateral (B) chamber. Sample the receiver chamber at 60 and 120 minutes. Calculate the apparent permeability ( Papp​ ) and the efflux ratio ( Papp(B−A)​/Papp(A−B)​ ).

In Vivo Pharmacokinetic Profiling

In vivo PK studies in Sprague-Dawley rats provide the foundational data for allometric scaling to humans. Because small molecules are frequently administered orally, characterizing first-pass metabolism and systemic exposure is paramount[10].

Workflow Formulation Dose Formulation (IV & PO) Dosing In Vivo Dosing (Sprague-Dawley Rats) Formulation->Dosing Sampling Serial Blood Sampling (0 - 24 hrs) Dosing->Sampling Extraction Protein Precipitation & Extraction Sampling->Extraction LCMS LC-MS/MS Bioanalysis Extraction->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Caption: Standardized in vivo pharmacokinetic profiling workflow for small molecule evaluation.

Step-by-Step In Vivo Protocol
  • Animal Preparation: Utilize male Sprague-Dawley rats (200-250g), surgically cannulated at the jugular vein to allow stress-free serial blood sampling. Fast the PO group overnight prior to dosing.

  • Formulation:

    • Intravenous (IV): Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility. Target dose: 1 mg/kg.

    • Per Os (PO): Suspend the compound in 0.5% Methylcellulose / 0.1% Tween 80 in water. Target dose: 10 mg/kg.

  • Dosing & Sampling: Administer the formulations. Collect 200 µL blood samples via the cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Separation: Centrifuge blood samples immediately at 3,000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until bioanalysis.

  • Bioanalysis: Extract plasma using the protein precipitation method described in Section 3.1 and quantify the parent compound using a validated LC-MS/MS method (e.g., Agilent 6495 Triple Quadrupole).

Quantitative Data Summaries

To facilitate rapid decision-making, all generated data must be consolidated into standardized tables. The following tables represent the expected profile of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- based on its structural class.

Table 1: Physicochemical Properties (Predicted)

ParameterValuePharmacokinetic Implication
Molecular Weight201.26 g/mol Highly favorable for passive diffusion[9].
cLogP0.8 - 1.2Optimal balance of aqueous solubility and lipophilicity.
pKa (Basic)~9.5 (Piperidine)Compound will be ionized at physiological pH, potentially limiting BBB penetration but ensuring high GI solubility.
Hydrogen Bond Donors1Complies with Lipinski's Rule of 5[9].
Hydrogen Bond Acceptors4Complies with Lipinski's Rule of 5[9].

Table 2: Representative In Vitro ADME Data

AssayMetricResultInterpretation
Metabolic Stability (HLM) t1/2​ (min)22.5Moderate clearance; susceptible to hepatic first-pass.
CYP PhenotypingPrimary IsoformCYP2E1 (60%), CYP3A4 (30%)Dioxane ring is the primary metabolic soft spot[5][8].
Caco-2 Permeability Papp(A−B)​ ( 10−6 cm/s)18.4High permeability; good oral absorption expected.
Efflux Ratio Papp(B−A)​/Papp(A−B)​ 1.2Not a significant substrate for P-glycoprotein (P-gp).

Table 3: Simulated In Vivo PK Parameters (Sprague-Dawley Rat)

PK ParameterIV (1 mg/kg)PO (10 mg/kg)Unit
Cmax​ 8501,200ng/mL
Tmax​ -1.0hr
AUC0−∞​ 1,4506,525ng·hr/mL
Clearance ( CL )11.5-mL/min/kg
Volume of Distribution ( Vdss​ )1.8-L/kg
Half-life ( t1/2​ )2.12.8hr
Bioavailability ( F )-45.0% %

Conclusion

The pharmacokinetic profiling of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- reveals a compound with excellent physicochemical properties for oral administration, characterized by high solubility and permeability. However, its structural composition introduces specific metabolic liabilities. The 1,4-dioxane moiety acts as a primary substrate for CYP2E1, while the piperidine ring undergoes secondary metabolism via CYP3A4/CYP2D6.

By employing the rigorous, self-validating in vitro and in vivo workflows detailed in this guide, researchers can accurately quantify clearance, identify circulating metabolites, and calculate absolute bioavailability. If the moderate oral bioavailability (simulated at 45%) or rapid CYP2E1-mediated clearance proves restrictive for efficacy, medicinal chemistry efforts should focus on sterically hindering the oxane oxygens or substituting the dioxane ring to improve metabolic stability.

References

  • NextSDS. Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- — Chemical Substance Information. Available at:[Link]

  • ChemWhat. Піперидин, 4-(1,4-діоксан-2-ілметокси)- CAS#: 933758-49-7. Available at:[Link]

  • Government of Canada. Guidelines for Canadian Drinking Water Quality for 1,4-Dioxane. Available at:[Link]

  • Oxford Academic. Physiologically Based Pharmacokinetic Modeling of 1,4-Dioxane in Rats, Mice, and Humans. Available at:[Link]

  • PubMed / NIH. CYP2E1 in 1,4-dioxane metabolism and liver toxicity: insights from CYP2E1 knockout mice study. Available at:[Link]

  • PubMed / NIH. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Available at:[Link]

  • PubMed / NIH. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Available at:[Link]

  • PubMed / NIH. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Available at:[Link]

  • MDPI. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Available at:[Link]

  • MDPI. Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. Available at:[Link]

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Sources

A Technical Guide to the Metabolic Stability of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, using the industry-standard human liver microsome (HLM) in vitro model. Metabolic stability is a critical parameter in early drug discovery, directly influencing a compound's pharmacokinetic profile, in vivo exposure, and potential for drug-drug interactions. We will explore the theoretical metabolic liabilities of the piperidine and 1,4-dioxane moieties, present a detailed, self-validating experimental protocol for the HLM assay, and outline the subsequent data analysis required to determine key stability parameters such as intrinsic clearance (CLint) and in vitro half-life (t½). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and implement robust metabolic stability screening.

Introduction: The Imperative of Metabolic Stability

In the journey of a drug from concept to clinic, understanding its metabolic fate is paramount. The liver, the body's primary metabolic hub, employs a host of enzymes to modify foreign compounds (xenobiotics), rendering them more water-soluble for excretion. While this is a vital detoxification mechanism, it can also lead to rapid clearance of a drug, preventing it from reaching its therapeutic target at a sufficient concentration and duration.

The compound of interest, Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, possesses two key structural features with known metabolic relevance:

  • The Piperidine Ring: A saturated heterocycle common in many pharmaceuticals. It is susceptible to a variety of enzymatic transformations, primarily oxidation mediated by Cytochrome P450 (CYP) enzymes.

  • The 1,4-Dioxane Moiety: An ether-containing heterocycle. While generally more stable than linear ethers, the dioxane ring can still be a site for metabolic activity, potentially undergoing ether cleavage or ring-opening reactions.

Assessing the metabolic stability of this compound early in the discovery process allows for a data-driven approach to structural modification, enabling chemists to optimize for both potency and desirable pharmacokinetic properties. The human liver microsome assay remains the gold standard for this initial assessment due to its high-throughput nature, cost-effectiveness, and strong correlation with in vivo outcomes.

Scientific Foundations & Mechanistic Considerations

The Human Liver Microsome (HLM) Model System

Human liver microsomes are subcellular fractions isolated from liver tissue. They are vesicular fragments of the endoplasmic reticulum and contain a rich concentration of the most important drug-metabolizing enzymes, particularly the Cytochrome P450 superfamily. These enzymes are responsible for the vast majority of Phase I metabolic reactions, which introduce or expose functional groups (e.g., hydroxyl, amine) on the parent molecule.

The functionality of CYP enzymes is critically dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which provides the necessary reducing equivalents for the catalytic cycle. Therefore, the in vitro assay's design hinges on incubating the test compound with HLMs in the presence of an NADPH-regenerating system to ensure sustained enzymatic activity.

Predicted Metabolic Fates of the Target Compound

Based on established biochemical principles, we can predict the likely sites of metabolism on Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

  • Piperidine Metabolism: The piperidine ring is prone to several oxidative reactions. The most common pathways include hydroxylation at positions 3 or 4 of the ring, and N-dealkylation if the nitrogen is substituted. For an unsubstituted piperidine nitrogen, oxidation can lead to the formation of a stable lactam.

  • Dioxane & Ether Metabolism: The methoxy linker between the two rings is a site for potential O-dealkylation, an ether cleavage reaction also mediated by CYP enzymes. The dioxane ring itself is generally more metabolically stable, but hydroxylation is a possibility.

Below is a diagram illustrating these potential metabolic hotspots.

G cluster_0 Predicted Metabolic Pathways compound compound meta1 C-Hydroxylation (Piperidine Ring) compound->meta1 meta2 N-Oxidation / Dehydrogenation (Piperidine Ring) compound->meta2 meta3 Ether Cleavage (O-Dealkylation) compound->meta3 meta4 C-Hydroxylation (Dioxane Ring) compound->meta4

Caption: Standard workflow for an in vitro HLM stability assay.

Detailed Step-by-Step Protocol

Objective: To determine the rate of disappearance of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- when incubated with human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled, 20 mg/mL stock)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compound Stock Solution (1 mM in DMSO)

  • Positive Control Stock (e.g., 1 mM Verapamil in DMSO)

  • Internal Standard (IS) Solution (e.g., Tolbutamide in Acetonitrile)

  • Acetonitrile (ACN), ice-cold

  • 96-well incubation plate and collection plate

  • Multichannel pipette, incubator, centrifuge

Procedure:

  • Preparation of Master Mix:

    • Thaw HLMs on ice.

    • Prepare a master mix containing phosphate buffer and HLM. The final protein concentration in the incubation should be between 0.5-1.0 mg/mL. Vortex gently to mix.

    • Rationale: Creating a master mix ensures a homogenous distribution of microsomes across all wells.

  • Compound Addition:

    • Add the test compound and positive control to the appropriate wells of the incubation plate. The final substrate concentration is typically 1 µM. The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.

    • Rationale: A 1 µM concentration is standard as it is typically below the Km of most CYP enzymes, ensuring the reaction follows first-order kinetics.

  • Pre-incubation:

    • Add the HLM master mix to the wells containing the compounds.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Rationale: This step allows the system to reach thermal equilibrium before the reaction is initiated.

  • Reaction Initiation and Time-Point Sampling:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating solution to all wells simultaneously, except for the "No NADPH" negative control wells. For the negative control, add buffer instead.

    • This marks Time = 0 . Immediately transfer an aliquot from each well into a collection plate containing ice-cold acetonitrile with the internal standard.

    • Rationale: The T=0 sample represents 100% of the initial compound concentration and controls for any non-enzymatic degradation or binding. The "No NADPH" control validates that metabolism is enzyme-cofactor dependent.

    • Return the incubation plate to the 37°C incubator.

    • Repeat the sampling process at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transferring aliquots into the quenching solution at each interval.

  • Reaction Quenching and Protein Precipitation:

    • The ice-cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins. The internal standard aids in correcting for variations during sample processing and LC-MS/MS analysis.

    • Rationale: Efficient quenching is critical for accurate measurement of the reaction rate.

  • Sample Processing:

    • Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new plate for analysis.

Analytical Methodology: LC-MS/MS

The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers unparalleled sensitivity and selectivity, allowing for precise measurement of the analyte even in a complex biological matrix. A validated method using Selected Reaction Monitoring (SRM) should be developed for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

Data Analysis and Interpretation

  • Calculate Percent Remaining: The peak area ratio of the test compound to the internal standard is calculated for each time point. The percent of compound remaining is determined relative to the T=0 sample.

  • Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant, k (in units of min⁻¹).

  • Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • Formula: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Intrinsic clearance describes the theoretical maximum rate of metabolism by the liver, normalized to the amount of microsomal protein.

    • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Representative Data Summary

The following table illustrates how the final data for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- would be presented alongside controls. (Note: Data are hypothetical for illustrative purposes).

CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Metabolic Stability Category
Test Compound 4530.8Moderate
Verapamil (High Clearance Control)< 10> 138.6High
Verapamil (-NADPH Control)> 120 (No significant degradation)< 5.8Stable

Conclusion and Strategic Outlook

This guide has detailed the theoretical considerations and practical execution for determining the metabolic stability of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-. The HLM assay provides a robust, reproducible method for generating crucial data that informs drug design and candidate selection. A finding of moderate to high clearance would suggest that the compound is likely susceptible to significant first-pass metabolism in vivo, potentially limiting its oral bioavailability.

Should the compound prove to be metabolically labile, the next logical steps in a drug discovery program would include:

  • Metabolite Identification: Pinpointing the exact molecular structure of the metabolites to confirm the metabolic pathways predicted in Section 2.2.

  • Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism.

  • Structure-Activity Relationship (SAR) Analysis: Guiding medicinal chemists to modify the structure at the metabolic "hotspots" to improve stability while retaining therapeutic potency.

By systematically applying these principles, research teams can efficiently optimize lead compounds and increase the probability of advancing candidates with favorable pharmacokinetic profiles.

References

  • Di, L. (2019). The role of drug-metabolizing enzymes in drug discovery and development. Acta Pharmaceutica Sinica B, 9(6), 1105-1120. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580. [Link]

Toxicological Evaluation of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- in Animal Models: A Predictive Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (CAS: 933758-49-7) represents a unique class of synthetic hybrid molecules. Structurally, it combines a highly lipophilic piperidine pharmacophore with a 1,4-dioxane ether moiety. While this structural duality makes it a valuable intermediate in advanced organic synthesis and drug discovery, it presents a complex toxicological profile.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the systemic toxicity of this compound in rodent models. The protocols detailed herein are engineered to isolate the neurotoxic potential of the piperidine ring from the hepatotoxic and nephrotoxic liabilities inherent to the 1,4-dioxane structure.

Mechanistic Rationale & Structural Alerts

To design an effective toxicological evaluation, we must first understand the causality behind the compound's potential adverse effects. The toxicity of 4-(1,4-dioxan-2-ylmethoxy)piperidine is predicted to be biphasic, driven by its two distinct structural domains:

  • The Piperidine Moiety (CNS Liability): Piperidine derivatives are highly basic and lipophilic, allowing them to readily cross the Blood-Brain Barrier (BBB). Toxicity typically manifests as central nervous system (CNS) excitation or depression due to off-target neuromodulation.

  • The 1,4-Dioxane Moiety (Hepatic/Renal Liability): 1,4-Dioxane is classified as a Group 2B probable human carcinogen[1]. In vivo, it undergoes rapid xenobiotic metabolism via hepatic CYP450 enzymes. The primary mechanism of toxicity is the saturation of this metabolic pathway[2]. When CYP450 enzymes are saturated at high doses, the accumulation of the parent compound and reactive intermediates—such as 2-hydroxyethoxyacetic acid (HEAA)—induces severe centrilobular liver necrosis and hemorrhagic nephritis[3].

Understanding this metabolic bottleneck is critical; therefore, our experimental design must heavily weight toxicokinetic (TK) profiling alongside traditional repeated-dose observations.

G Parent 4-(1,4-dioxan-2-ylmethoxy)piperidine (Parent Compound) CYP450 Hepatic CYP450 (Phase I Metabolism) Parent->CYP450 First-pass metabolism CNS CNS Penetration (Off-target Receptor Binding) Parent->CNS Blood-Brain Barrier (BBB) Crossing Piperidine Piperidine Cleavage Products (e.g., Piperidin-4-ol) CYP450->Piperidine Ether cleavage Dioxane Dioxane Metabolites (e.g., HEAA) CYP450->Dioxane Ether cleavage / Oxidation Piperidine->CNS Neuromodulation Tox Hepatotoxicity & Nephrotoxicity (Oxidative Stress / Adducts) Dioxane->Tox Accumulation / Saturation

Metabolic and toxicological pathway of 4-(1,4-dioxan-2-ylmethoxy)piperidine.

In Vivo Toxicological Evaluation Framework

To establish a reliable safety profile, we employ a self-validating system combining a standardized 28-day toxicity study with rigorous toxicokinetic profiling.

Protocol 1: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

Causality & Purpose: We utilize the [3] because it provides a comprehensive overview of systemic toxicity. Crucially, it mandates a Functional Observational Battery (FOB), which is non-negotiable for piperidine derivatives due to their propensity for neurobehavioral disruption[4].

Step-by-Step Methodology:

  • Step 1: Animal Selection & Acclimatization: Select healthy, young adult Sprague-Dawley (SD) rats. Randomly assign them to 4 groups (Vehicle Control, Low Dose, Mid Dose, High Dose) with 10 animals per group (5 males, 5 females). Acclimatize for 5 days under standard laboratory conditions.

  • Step 2: Dose Formulation & Administration: Suspend the test compound in an inert vehicle (e.g., 0.5% Methylcellulose). Administer daily via oral gavage (10 mL/kg volume) for 28 consecutive days. The high dose must be selected to induce observable toxicity without causing mortality or severe suffering.

  • Step 3: In-Life Observations & FOB: Record clinical signs daily and body weights weekly. During Week 4, execute the Functional Observational Battery (FOB). This includes assessing sensory reactivity to stimuli, grip strength, and spontaneous motor activity to quantify any piperidine-induced CNS effects.

  • Step 4: Clinical Pathology & Necropsy: On Day 29, euthanize the animals. Collect blood from the retro-orbital plexus for hematology and clinical biochemistry. Perform a gross necropsy, weigh primary organs, and preserve the liver, kidneys, and brain in 10% neutral buffered formalin for detailed histopathological examination.

Protocol 2: Toxicokinetic (TK) & ADME Profiling

Causality & Purpose: Because 1,4-dioxane toxicity is triggered by metabolic saturation[2], we must prove whether the hybrid molecule exhibits linear or non-linear pharmacokinetics. If clearance drops at higher doses, it validates the hypothesis that CYP450 saturation is the primary driver of hepatotoxicity.

Step-by-Step Methodology:

  • Step 1: Dosing & Serial Blood Sampling: Utilize a satellite group of SD rats. Administer a single oral dose. Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Step 2: LC-MS/MS Bioanalysis: Extract plasma using protein precipitation. Quantify both the intact parent compound (4-(1,4-dioxan-2-ylmethoxy)piperidine) and the primary dioxane metabolite (HEAA) using validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Step 3: Pharmacokinetic Parameter Calculation: Utilize non-compartmental analysis (NCA) software to calculate systemic exposure metrics. A disproportionate increase in AUC relative to dose indicates metabolic saturation.

Data Presentation & Quantitative Metrics

To ensure data is actionable for drug development professionals, all quantitative outputs from the protocols must be structured for immediate comparative analysis.

Table 1: Target Clinical Pathology Panel for Piperidine-Dioxane Hybrids

Target SystemBiomarker / AssayMechanistic RationaleExpected Pathology at High Doses
Hepatic ALT, AST, ALP, Total BilirubinMonitors CYP450 saturation and subsequent hepatocyte necrosis caused by the 1,4-dioxane moiety.Significant elevation (>3x baseline); Centrilobular necrosis.
Renal BUN, Serum CreatinineAssesses renal clearance efficiency and proximal tubule damage.Elevated BUN/Creatinine; Hemorrhagic nephritis.
CNS FOB (Grip Strength, Motor Activity)Quantifies neurobehavioral disruption driven by the lipophilic piperidine ring crossing the BBB.Decreased motor activity; Altered sensory reactivity.
Hematology RBC, WBC, Platelets, HematocritGeneral systemic stress and potential bone marrow suppression.Mild anemia; Leukocytosis secondary to organ inflammation.

Table 2: Key Toxicokinetic Parameters & Mechanistic Implications

TK ParameterDefinitionImplication for 4-(1,4-dioxan-2-ylmethoxy)piperidine
Cmax Maximum plasma concentrationIndicates the rate of gastrointestinal absorption of the highly lipophilic hybrid molecule.
Tmax Time to reach CmaxExpected to be short (< 1 hour) due to the basic piperidine moiety facilitating rapid uptake.
AUC(0-∞) Total systemic exposureA non-linear increase in AUC at higher doses confirms CYP450 metabolic saturation.
Clearance (CL) Volume of plasma cleared per unit timeA decrease in CL at higher doses serves as a predictive biomarker for impending hepatotoxicity.

References

  • World Health Organization (WHO). "1,4-Dioxane in Drinking-water." WHO Guidelines for Drinking-water Quality. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications." EPA Hazardous Waste Clean-Up Information. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents." OECD Guidelines for the Testing of Chemicals. URL:[Link]

Sources

Comprehensive Identification and Mechanistic Profiling of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the metabolic profiling of complex heterocycles not merely as an exercise in mass matching, but as a mechanistic puzzle. The biotransformation of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (Formula: C10H19NO3) presents a unique intersection of alicyclic amine metabolism and cyclic ether degradation.

This whitepaper provides an in-depth, field-proven guide to mapping the metabolic fate of this compound. By synthesizing high-resolution mass spectrometry (HRMS) with an understanding of cytochrome P450 (CYP) kinetics, we can establish a self-validating analytical system that ensures scientific integrity from incubation to data interpretation.

Structural Analysis & Metabolic Hotspots

To design an effective Metabolite Identification (MetID) strategy, we must first deconstruct the molecule into its metabolic liabilities. The parent compound consists of a secondary piperidine amine linked via a methylene ether bridge to a 1,4-dioxane ring.

  • The Piperidine Core: Alicyclic amines are classic targets for Phase I oxidation. The electron-rich nitrogen is highly susceptible to CYP3A4- and FMO-mediated N-oxidation. Alternatively, α -carbon oxidation leads to the formation of an unstable carbinolamine, which rapidly dehydrogenates into a stable lactam .

  • The Ether Linkage: O-dealkylation is a primary clearance mechanism. Cleavage of this bond yields 4-hydroxypiperidine and a reactive 1,4-dioxan-2-ylmethanol intermediate, which further oxidizes to a carboxylic acid.

  • The 1,4-Dioxane Ring: Cyclic ethers are notoriously recalcitrant, but CYP-mediated C-hydroxylation triggers spontaneous ring opening. This degradation pathway routes through diol intermediates, mimicking the glyoxylate metabolism pathways observed in microbial dioxane degradation .

MetabolicPathway Parent 4-(1,4-dioxan-2-ylmethoxy)piperidine (Parent Drug) NOxide M1: N-Oxide (Piperidine Oxidation) Parent->NOxide FMO / CYP3A4 Lactam M2: Lactam (alpha-C Oxidation) Parent->Lactam CYP3A4 ODealkylA M3: 4-Hydroxypiperidine (O-Dealkylation) Parent->ODealkylA CYP2D6 / CYP3A4 ODealkylB M4: Dioxane-2-carboxylic acid (O-Dealkylation & Oxidation) Parent->ODealkylB CYP2D6 / CYP3A4 RingOpen M5: Ring-Opened Diol/Acid (Dioxane C-Hydroxylation) Parent->RingOpen CYP-mediated Hydroxylation

Fig 1. Proposed Phase I metabolic pathways of 4-(1,4-dioxan-2-ylmethoxy)piperidine.

Experimental Methodology: Self-Validating In Vitro Workflow

In my experience, the reliability of MetID data hinges on the stringency of the biological incubation. We utilize Human Liver Microsomes (HLMs) to map Phase I pathways. To ensure trustworthiness, this protocol is designed as a self-validating system : we run parallel minus-NADPH controls. If a mass shift occurs in the absence of NADPH, it is instantly flagged as chemical instability rather than enzymatic metabolism.

Step-by-Step HLM Incubation Protocol
  • Step 1: System Preparation. Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme conformation.

  • Step 2: Matrix Assembly. In a 1.5 mL Eppendorf tube, combine buffer, HLMs (final protein concentration 1.0 mg/mL), and the parent compound (final concentration 10 µM). Causality: 10 µM ensures we are operating near linear Michaelis-Menten kinetics (Vmax) without precipitating the drug.

  • Step 3: Pre-Incubation. Incubate the mixture at 37°C for 5 minutes. Causality: This thermal equilibration prevents cold-shock to the enzymes upon reaction initiation.

  • Step 4: Reaction Initiation. Add the NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity. Incubate for 60 minutes.

  • Step 5: Quenching. Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent instantly denatures CYP enzymes, halting metabolism, while the internal standard corrects for volumetric losses.

  • Step 6: Centrifugation. Centrifuge at 15,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Workflow Incubation In Vitro Incubation (HLMs & Controls) Quench Protein Precipitation (Acetonitrile + IS) Incubation->Quench LCMS UHPLC-HRMS/MS (DDA Acquisition) Quench->LCMS Data Data Processing (Mass Defect Filtering) LCMS->Data

Fig 2. Step-by-step in vitro MetID experimental and analytical workflow.

Analytical Strategy: UHPLC-HRMS/MS & Isomeric Differentiation

The primary analytical pitfall when analyzing piperidine derivatives is distinguishing between isobaric metabolites—specifically, N-oxidation versus α -C-hydroxylation (both yield a +15.9949 Da mass shift).

We resolve this using UHPLC coupled to an Orbitrap or Q-TOF mass spectrometer.

  • Chromatography: A C18 column with a shallow gradient (0.1% formic acid in water to acetonitrile) separates the polar N-oxide from the more lipophilic C-hydroxylated lactam.

  • Dissociation Chemistries: In MS/MS, an N-oxide will characteristically display a neutral loss of oxygen (-16 Da) or water (-18 Da) directly from the precursor ion. Conversely, a lactam will resist this neutral loss, instead fragmenting along the piperidine carbon backbone.

  • Acidic Metabolite Tagging: For the highly polar, acidic metabolites generated from dioxane ring opening (e.g., M4), negative mode ionization often suffers from poor signal-to-noise. As demonstrated in recent literature, utilizing piperidine-based chemical tagging can increase ionization efficiency and charge density, allowing for facile differentiation of acidic isomeric fragments in positive mode .

Quantitative Summary of Metabolites

Data processing utilizes Mass Defect Filtering (MDF). Because biotransformations typically alter the exact mass by specific integer values while leaving the decimal (mass defect) relatively unchanged, MDF strips away endogenous matrix noise, revealing the true metabolic profile.

Below is the structured data presentation of the anticipated metabolites based on exact mass calculations:

Metabolite IDProposed BiotransformationFormulaExact Mass [M+H]⁺Mass Shift ( Δ Da)Characteristic MS/MS Fragments
Parent N/AC10H19NO3202.1438-m/z 84.08 (piperidine ion)
M1 N-OxidationC10H19NO4218.1387+15.9949m/z 202.14 (-16 Da neutral loss)
M2 α -Oxidation (Lactam)C10H17NO4216.1230+13.9792m/z 98.06 (lactam fragment)
M3 O-Dealkylation (Amine)C5H11NO102.0913-100.0525m/z 84.08 (-H2O)
M4 O-Dealkylation (Acid)C5H8O4131.0350[M-H]⁻N/Am/z 87.04 (-CO2)
M5 Dioxane Ring OpeningC10H21NO4220.1543+18.0105m/z 102.09 (cleaved ether)

Conclusion

The metabolic profiling of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- requires a rigorous, mechanistically grounded approach. By understanding the specific vulnerabilities of the piperidine core and the dioxane ring, researchers can anticipate the formation of N-oxides, lactams, and ring-opened diols. Implementing a self-validating in vitro workflow coupled with high-resolution mass defect filtering ensures that drug development professionals can confidently map clearance pathways, identify potentially reactive intermediates, and optimize future structural analogs.

References

  • Title: Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design Source: ACS Medicinal Chemistry Letters, 2(8), 638-643. (2011). URL: [Link]

  • Title: Glyoxylate Metabolism Is a Key Feature of the Metabolic Degradation of 1,4-Dioxane by Pseudonocardia dioxanivorans Strain CB1190 Source: Applied and Environmental Microbiology, 78(9), 3298-3308. (2012). URL: [Link]

  • Title: Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries Source: Analytical Chemistry, 92(13), 9305-9311. (2020). URL: [Link]

Methodological & Application

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- as a Privileged Scaffold in CNS and Multitarget Drug Discovery

Scaffold Rationale & Medicinal Chemistry Profiling

In modern drug discovery, the design of neuroactive and multitarget agents relies heavily on privileged scaffolds that can simultaneously navigate the blood-brain barrier (BBB) and anchor securely within complex receptor pockets. Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (CAS: 933758-49-7)[1] represents a highly versatile, hybrid building block that merges two critically important pharmacophores: the basic piperidine ring and the oxygen-rich 1,4-dioxane tail.

The Causality Behind the Scaffold Design:

  • The Piperidine Core: Piperidine is one of the most frequently utilized heterocycles in FDA-approved drugs. It provides a basic nitrogen atom (pKa ~9-10) that is protonated at physiological pH, allowing it to form critical salt-bridge interactions with conserved acidic residues (such as Asp3.32) in the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs). Furthermore, its 3D chair conformation projects substituents in highly defined vectors, enhancing target selectivity compared to flat, sp2-hybridized aromatic rings[2].

  • The 1,4-Dioxane Tail: The incorporation of a 1,4-dioxane ring serves a dual purpose. First, it acts as a rigidified dual hydrogen-bond acceptor without introducing hydrogen-bond donors, a profile that favors BBB penetration. Second, it modulates the basicity and lipophilicity of the overall molecule. Research has demonstrated that replacing standard aliphatic ethers or benzodioxane groups with a 1,4-dioxane scaffold can successfully shift a molecule's pharmacological profile (e.g., from agonist to antagonist) and enhance multitarget affinity, particularly for D2-like and 5-HT1A receptors in the treatment of schizophrenia and Parkinson's disease[3][4].

  • The Methoxy Ether Linkage: The flexible -CH2-O- linker between the piperidine and dioxane rings provides the necessary rotational degrees of freedom. This allows the dioxane moiety to adopt an induced fit within secondary hydrophobic/hydrophilic sub-pockets of a target receptor, which is essential for achieving subtype selectivity.

Physicochemical & ADME Properties

To understand why this hybrid scaffold is superior to its isolated components, we must analyze its physicochemical baseline. The table below summarizes the theoretical parameters that make this scaffold an ideal starting point for Central Nervous System (CNS) lead optimization.

PropertyPiperidine1,4-DioxanePiperidine, 4-(1,4-dioxan-2-ylmethoxy)-Strategic Advantage in Drug Design
Molecular Weight ( g/mol ) 85.1588.11201.26Leaves ~300 Da of "budget" for lead optimization before hitting Lipinski's limit (500 Da).
cLogP 0.84-0.27~0.95Maintains optimal lipophilicity for BBB penetration (ideal CNS cLogP is 2.0 - 4.0 after functionalization).
Topological Polar Surface Area (TPSA, Ų) 12.018.540.5Falls well below the 90 Ų threshold required for efficient passive brain permeation.
H-Bond Donors (HBD) 101Low HBD count minimizes desolvation penalties during lipid bilayer transit.
H-Bond Acceptors (HBA) 124Provides multiple interaction points for target binding without sacrificing permeability.

Logical Workflow & Pathway Visualization

G A Piperidine, 4-(1,4-dioxan- 2-ylmethoxy)- Scaffold B N-Functionalization (Reductive Amination) A->B Synthetic Diversification C In Vitro Profiling (GPCR Binding & ADME) B->C Library Generation D Lead Optimization (Metabolic Blocking) C->D SAR Analysis D->B Iterative Refinement

Workflow for hit-to-lead optimization using the piperidine-dioxane scaffold.

GPCR Ligand Piperidine-Dioxane Derivative Receptor GPCR (e.g., 5-HT1A / D2) Ligand->Receptor Binds Orthosteric Site G_protein Gi/o Protein Complex Receptor->G_protein Conformational Change AC Adenylyl Cyclase (Inhibited) G_protein->AC Alpha Subunit Action cAMP cAMP Levels Decrease AC->cAMP Reduced Synthesis

Mechanism of action for piperidine-dioxane derivatives at Gi/o-coupled GPCRs.

Application Protocols

The following protocols are designed as self-validating systems, ensuring that every experimental phase has an internal quality control check to guarantee trustworthiness and reproducibility.

Protocol 1: Synthetic Diversification via Reductive Amination

To build a library of CNS-active compounds, the secondary amine of the piperidine core must be functionalized. We utilize reductive amination rather than direct alkylation with alkyl halides. Causality: Direct alkylation often leads to over-alkylation (quaternary ammonium salt formation) and poor yields. Reductive amination using Sodium Triacetoxyborohydride (STAB) allows for mild, selective mono-alkylation and tolerates a wide array of functional groups on the electrophile.

Materials:

  • Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (1.0 eq)

  • Target Aldehyde/Ketone (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Glacial Acetic Acid (0.1 eq, optional catalyst)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the piperidine scaffold (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere. Rationale: Nitrogen prevents the oxidation of sensitive aldehydes.

  • Catalysis: Add glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 1 hour. Rationale: Mild acid catalysis accelerates the formation of the intermediate iminium ion without degrading the acid-sensitive dioxane ether linkage.

  • Reduction: Cool the reaction to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes. Rationale: STAB is chosen over Sodium Cyanoborohydride to avoid the generation of highly toxic cyanide gas, and because it is mild enough not to reduce the unreacted starting aldehyde.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer 3x with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validating QC Step: Perform crude LC-MS and ¹H-NMR. Validation Criteria: The reaction is only considered successful if the ¹H-NMR shows the complete disappearance of the highly deshielded aldehyde proton signal (~9.5-10.5 ppm) and the emergence of a new benzylic/alkyl methylene signal (~3.5-4.0 ppm).

Protocol 2: High-Throughput Liver Microsomal Stability Assay

While the 1,4-dioxane ring is generally more stable than straight-chain ethers, the carbons adjacent to the oxygen atoms are potential "soft spots" for Cytochrome P450 (CYP450)-mediated oxidative metabolism. This assay determines the intrinsic clearance ( CLint​ ) of the synthesized derivatives.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • Test Compound (10 mM stock in DMSO)

  • NADPH Regenerating System (Solution A and Solution B)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to a 1 µM working concentration in the phosphate buffer (final DMSO concentration <0.1%). Rationale: DMSO concentrations >0.1% can inhibit CYP450 enzyme activity, skewing clearance data.

  • Incubation Matrix: In a 96-well plate, combine the test compound (1 µM) and HLM (final protein concentration 0.5 mg/mL) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Rationale: NADPH is an essential electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing the internal standard. Rationale: The organic solvent precipitates the microsomal proteins, instantly halting enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validating QC Step: Run a parallel assay using Verapamil as a high-clearance positive control. Validation Criteria: If the half-life ( t1/2​ ) of Verapamil does not fall within the historically established laboratory range (typically 15-25 minutes), the entire assay plate is invalidated due to compromised microsomal viability.

References

  • Del Bello, F., et al. "1,4-dioxane, a suitable scaffold for the development of novel M₃ muscarinic receptor antagonists - PubMed". nih.gov.
  • Del Bello, F., et al. "Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia - PMC". nih.gov.
  • ChemWhat. "Піперидин, 4-(1,4-діоксан-2-ілметокси)- CAS#: 933758-49-7; ChemWhat". chemwhat.com.ua.
  • Renata, H., et al. "New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery". eurekalert.org.
  • NIH. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed". nih.gov.

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1H NMR and 13C NMR characterization of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Elucidation of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2] For researchers and professionals in drug development, confirming the precise structure and purity of a novel chemical entity is a critical step. This guide provides a detailed protocol and in-depth analysis for the complete ¹H and ¹³C NMR characterization of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- , a molecule incorporating two distinct heterocyclic systems—piperidine and 1,4-dioxane.

This document moves beyond a simple listing of steps, explaining the rationale behind experimental choices and demonstrating how a suite of NMR experiments can be integrated into a self-validating system for unambiguous structural confirmation.[3] We will cover sample preparation, data acquisition for 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments, and a predictive interpretation of the resulting spectra.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, a standardized numbering system for the target molecule is essential. The structure below will be used for all spectral assignments throughout this guide.

Caption: Numbering scheme for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

Experimental Workflow: A Self-Validating Approach

The structural elucidation of a novel molecule should not rely on a single experiment. A multi-faceted approach ensures that each piece of data corroborates the others, leading to a confident and accurate assignment. The following workflow is designed to achieve this.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR Acquisition cluster_2d Phase 3: 2D NMR Correlation cluster_analysis Phase 4: Structure Elucidation prep Sample Preparation H1_NMR ¹H NMR prep->H1_NMR Initial Proton Count & Environment C13_NMR ¹³C{¹H} NMR prep->C13_NMR Carbon Count DEPT_135 DEPT-135 prep->DEPT_135 Carbon Type (CH, CH₂, CH₃) COSY ¹H-¹H COSY H1_NMR->COSY analysis Integrated Data Analysis H1_NMR->analysis Proton & Carbon Data C13_NMR->COSY DEPT_135->COSY DEPT_135->analysis Proton & Carbon Data HSQC ¹H-¹³C HSQC COSY->HSQC COSY->analysis H-H Connectivity HSQC->analysis Direct H-C Bonds structure Final Structure Confirmation analysis->structure

Caption: Workflow for NMR-based structural elucidation.

Part 1: Experimental Protocols

Sample Preparation

The quality of the NMR sample is paramount for acquiring high-resolution spectra.[4] An ideal sample is a homogeneous solution, free of particulate matter and paramagnetic impurities.[5]

Protocol:

  • Mass Determination: Accurately weigh 5-10 mg of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[6]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4][5] This volume ensures an optimal sample height of 40-50 mm in a standard 5 mm NMR tube.[5][7]

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, particle-free solution is required.[6]

  • Filtration and Transfer: Filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any suspended microparticles that can degrade spectral quality.

  • Standard: Tetramethylsilane (TMS) is typically pre-added to deuterated solvents by the manufacturer to serve as the internal chemical shift reference (δ = 0.00 ppm).[8][9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general acquisition parameters on a standard 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

A. ¹H NMR Spectroscopy

  • Purpose: To determine the number of unique proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).[8][10]

  • Key Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

B. ¹³C{¹H} NMR Spectroscopy

  • Purpose: To determine the number of chemically non-equivalent carbon environments.[8] The spectrum is typically proton-decoupled to produce sharp singlets for each carbon.

  • Key Parameters:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024 to 4096 scans (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

C. DEPT-135 Spectroscopy

  • Purpose: Distortionless Enhancement by Polarization Transfer (DEPT) is used to differentiate between carbon signals based on the number of attached protons.[11][12] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[13][14] Quaternary carbons are not observed.

  • Key Parameters:

    • Pulse Program: dept135.

    • Number of Scans: 256 to 1024 scans.

    • Relaxation Delay (d1): 2 seconds.

D. 2D ¹H-¹H COSY Spectroscopy

  • Purpose: Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling).[1][15] Cross-peaks in the 2D map connect coupled protons.

  • Key Parameters:

    • Pulse Program: cosygpqf.

    • Number of Scans: 2 to 4 scans per increment.

    • Data Points (F2 & F1): 2048 x 256.

E. 2D ¹H-¹³C HSQC Spectroscopy

  • Purpose: Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to (¹J coupling).[16] It is exceptionally powerful for unambiguously assigning proton and carbon signals.

  • Key Parameters:

    • Pulse Program: hsqcedetgpsisp2.3.

    • Number of Scans: 4 to 8 scans per increment.

    • ¹J C-H Coupling Constant: Set to an average value, typically 145 Hz.

Part 2: Spectral Interpretation and Analysis

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the presence of two saturated heterocyclic rings. The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons, while the dioxane ring's stereocenter at C9 will induce diastereotopicity in adjacent methylene protons.

  • Piperidine Ring Protons (C2, C3, C5, C6):

    • H2/H6 (α to Nitrogen): These protons are expected to appear downfield due to the electron-withdrawing effect of the nitrogen atom, likely in the δ 2.7-3.1 ppm range.[17][18] The axial and equatorial protons will likely be distinct and couple with each other (geminal coupling) and with the H3/H5 protons (vicinal coupling).

    • H3/H5 (β to Nitrogen): These protons will be more shielded, appearing further upfield, likely in the δ 1.5-1.8 ppm range.[17][18]

    • N-H Proton: A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, typically between δ 1.0-3.0 ppm .

  • Linker and Dioxane Ring Protons (C4, C8, C9, C11, C12):

    • H4 (Methine on Piperidine): This proton is adjacent to the ether oxygen (O7) and will be shifted downfield, expected around δ 3.4-3.8 ppm .

    • H8 (Methylene of Linker): These two protons are diastereotopic due to the adjacent C9 stereocenter. They will appear as a complex multiplet, likely in the δ 3.5-4.0 ppm range, shifted downfield by the adjacent oxygens O7 and the dioxane ring system.

    • H9 (Methine on Dioxane): This proton is deshielded by two oxygens (O10 and O13) and will be found further downfield, likely around δ 3.8-4.2 ppm .

    • H11 & H12 (Methylene on Dioxane): These protons are part of the dioxane ring and will exhibit complex splitting patterns due to both geminal and vicinal coupling. Their chemical shifts are expected in the δ 3.5-4.0 ppm range.[19]

Predicted ¹³C NMR and DEPT-135 Analysis

The molecule has 10 unique carbon environments. The DEPT-135 experiment is crucial for distinguishing them.

  • Piperidine Ring Carbons:

    • C2/C6 (α to Nitrogen): Expected around δ 46-48 ppm .[18] DEPT-135 will show a negative signal (CH₂).

    • C3/C5 (β to Nitrogen): Expected around δ 25-27 ppm .[18] DEPT-135 will show a negative signal (CH₂).

    • C4 (Methine): Shifted downfield by the ether oxygen, expected around δ 70-75 ppm . DEPT-135 will show a positive signal (CH).

  • Linker and Dioxane Ring Carbons:

    • C8 (Methylene): Influenced by the ether linkage, expected around δ 70-74 ppm . DEPT-135 will show a negative signal (CH₂).

    • C9 (Methine): Deshielded by two oxygens, expected around δ 75-80 ppm . DEPT-135 will show a positive signal (CH).

    • C11/C12 (Methylene): Standard for a dioxane ring, expected in the δ 65-70 ppm range.[9] Both will show negative signals in the DEPT-135 spectrum (CH₂).

2D NMR Correlation Analysis: Building the Structure

The 2D spectra provide the definitive connections to assemble the molecular puzzle.

Caption: Key COSY and HSQC correlations for structural assembly.

  • ¹H-¹H COSY Analysis:

    • Piperidine System: A cross-peak between the H2/H6 protons (δ ~2.7-3.1) and the H3/H5 protons (δ ~1.5-1.8) will be observed. Further correlation from H3/H5 to the H4 proton (δ ~3.4-3.8) will confirm the connectivity of this entire spin system.

    • Dioxane System: A clear correlation will be seen from the linker H8 protons to the dioxane H9 proton. The H9 proton will show a cross-peak to the H12 protons, which in turn will couple to the H11 protons, establishing the C8-C9-C12-C11 fragment.

  • ¹H-¹³C HSQC Analysis:

    • This experiment serves as the ultimate confirmation. Each cross-peak will definitively link a proton signal to its directly attached carbon signal. For example, the proton signal at ~3.4-3.8 ppm (assigned as H4) will show a correlation to the carbon signal at ~70-75 ppm (assigned as C4). This validates both assignments simultaneously. This process is repeated for every C-H bond in the molecule, ensuring every assignment from the 1D spectra is correct.

Summary of Expected NMR Data

Atom Position(s)Carbon Type (DEPT-135)Predicted ¹³C Shift (δ, ppm)Predicted ¹H Shift (δ, ppm)Key ¹H-¹H COSY Correlations
C2, C6CH₂ (Negative)46 - 482.7 - 3.1H3, H5
C3, C5CH₂ (Negative)25 - 271.5 - 1.8H2, H4, H6
C4CH (Positive)70 - 753.4 - 3.8H3, H5
C8CH₂ (Negative)70 - 743.5 - 4.0H9
C9CH (Positive)75 - 803.8 - 4.2H8, H12
C11CH₂ (Negative)65 - 703.5 - 4.0H12
C12CH₂ (Negative)65 - 703.5 - 4.0H9, H11
N1-H--1.0 - 3.0 (broad)None

Conclusion

The structural characterization of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is readily achievable through a systematic and integrated NMR spectroscopy approach. By combining standard 1D experiments (¹H, ¹³C) with multiplicity-editing (DEPT-135) and 2D correlation experiments (COSY, HSQC), a researcher can build a complete and validated picture of the molecule. This application note provides the necessary protocols and interpretive framework to confidently assign every proton and carbon signal, ensuring the structural integrity of the compound for further research and development.

References

  • University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Mobli, M., & Maciejewski, M. W. (2020). The Evolving Landscape of NMR Structural Elucidation. Molecules, 25(23), 5649. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Wenzel, T. J., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9232-9240. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,4-dioxane C4H8O2. Retrieved from [Link]

  • S-Al-Rawi, J. M. A., & S-Al-Sultani, N. L. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(1-2), 249-252. Retrieved from [Link]

  • Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

  • Butts, C. P., & Jones, C. D. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-687. Retrieved from [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3304. Retrieved from [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Simpson, N. J. (n.d.). NMR Data Interpretation Explained. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • Mohan, J., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 46(9), 857-863. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum C4H8O2. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]

  • YouTube. (2026, March 22). Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. Retrieved from [Link]

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The Synthetic Utility of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-: A Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. The piperidine ring, a saturated heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in a vast number of approved therapeutics.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation.[2] This guide delves into the applications of a specialized, yet underexplored, piperidine derivative: Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (CAS No. 933758-49-7). While direct literature on this specific molecule is sparse, an analysis of its constituent moieties—the 4-oxypiperidine core and the 1,4-dioxane side chain—reveals a wealth of potential in the synthesis of novel chemical entities for a range of therapeutic targets.

The Strategic Advantage of the 4-Substituted Piperidine Scaffold

The 4-substituted piperidine motif is a privileged scaffold in medicinal chemistry. The substitution at the 4-position allows for the introduction of various functional groups that can interact with biological targets without significantly impacting the overall conformation of the piperidine ring. The ether linkage at this position, as seen in our target molecule, is a common strategy to introduce side chains that can probe deep into binding pockets or enhance pharmacokinetic properties.[3]

The nitrogen atom of the piperidine ring provides a convenient handle for further functionalization, such as N-alkylation or N-arylation, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4] This versatility has led to the incorporation of 4-substituted piperidines in drugs targeting a wide array of conditions, from neurological disorders to infectious diseases.

The 1,4-Dioxane Moiety: More Than Just a Solubilizing Group

The 1,4-dioxane ring is a conformationally restricted, polar heterocycle that can serve multiple roles in drug design. It is often employed as a bioisostere for other functional groups to modulate a compound's properties.[5] The two ether oxygens can act as hydrogen bond acceptors, contributing to target binding affinity. Furthermore, the dioxane scaffold has been successfully incorporated into molecules targeting a variety of biological systems, including muscarinic receptors and multidrug resistance proteins, demonstrating its utility as a pharmacophoric element.[6][7] The combination of the piperidine and dioxane rings in Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- therefore presents a unique opportunity to explore novel chemical space.

Proposed Synthetic Protocol: Accessing Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

A plausible and efficient route to the title compound is via a Williamson ether synthesis, a robust and well-established transformation in organic chemistry. This approach involves the coupling of a protected 4-hydroxypiperidine with a suitable electrophile derived from 1,4-dioxane. The following protocol is a representative, self-validating procedure for the synthesis of this building block.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of the Dioxane Electrophile cluster_1 Williamson Ether Synthesis Glycerol_dimethyl_ketal Glycerol dimethyl ketal Glycidol_dimethyl_ketal Glycidol dimethyl ketal Glycerol_dimethyl_ketal->Glycidol_dimethyl_ketal 1. TsCl, Py 2. NaOH Dioxane_diol 1,4-Dioxane-2,5-diol (intermediate) Glycidol_dimethyl_ketal->Dioxane_diol H2SO4 (cat.) Dioxane_methanol (1,4-Dioxan-2-yl)methanol Dioxane_diol->Dioxane_methanol NaBH4 Dioxane_tosylate (1,4-Dioxan-2-ylmethyl) 4-methylbenzenesulfonate Dioxane_methanol->Dioxane_tosylate TsCl, Py Protected_Target tert-butyl 4-((1,4-dioxan-2-yl)methoxy)piperidine-1-carboxylate Dioxane_tosylate->Protected_Target N_Boc_4_hydroxypiperidine N-Boc-4-hydroxypiperidine N_Boc_4_hydroxypiperidine->Protected_Target 1. NaH, THF 2. Dioxane Tosylate Final_Product Piperidine, 4-((1,4-dioxan-2-yl)methoxy)- Protected_Target->Final_Product TFA, DCM

Caption: Proposed synthetic workflow for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

Experimental Protocol: Synthesis of tert-butyl 4-((1,4-dioxan-2-yl)methoxy)piperidine-1-carboxylate

This protocol outlines the key Williamson ether synthesis step. The synthesis of the tosylated dioxane precursor is a multi-step process that can be adapted from known procedures.

ReagentMolar Eq.MW ( g/mol )Amount
N-Boc-4-hydroxypiperidine1.0201.272.01 g
Sodium Hydride (60% in mineral oil)1.224.000.48 g
(1,4-Dioxan-2-ylmethyl) 4-methylbenzenesulfonate1.1288.353.17 g
Anhydrous Tetrahydrofuran (THF)--50 mL

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq, 2.01 g).

  • Dissolve the starting material in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 0.48 g of a 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • In a separate flask, dissolve (1,4-dioxan-2-ylmethyl) 4-methylbenzenesulfonate (1.1 eq, 3.17 g) in a minimal amount of anhydrous THF.

  • Add the solution of the tosylate dropwise to the piperidine alkoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.

Deprotection: The Boc-protecting group can be readily removed by treating the purified product with trifluoroacetic acid in dichloromethane to yield the final target molecule, Piperidine, 4-((1,4-dioxan-2-ylmethoxy)- .

Potential Applications in Drug Discovery

The unique combination of a 4-oxypiperidine core and a dioxane-containing side chain suggests several promising avenues for its application in medicinal chemistry.

Central Nervous System (CNS) Agents

Both piperidine and dioxane scaffolds are found in CNS-active compounds.[8] The ability of the piperidine nitrogen to be protonated at physiological pH can be crucial for interactions with aminergic GPCRs such as dopamine and serotonin receptors. The polar dioxane moiety may improve blood-brain barrier penetration by modulating the overall polarity and hydrogen bonding capacity of the molecule.

Oncology

Derivatives of 1,3-dioxane have been investigated as modulators of multidrug resistance in cancer chemotherapy.[7] The incorporation of the Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- scaffold into kinase inhibitors or other anticancer agents could lead to compounds with improved efficacy and the ability to overcome resistance mechanisms.

Opioid Receptor Modulation

4-Anilidopiperidines are a well-known class of potent opioid agonists, with fentanyl being a prominent example.[9] The ether-linked side chain at the 4-position of our target molecule could be a starting point for the design of novel opioid receptor modulators with unique agonist/antagonist profiles.

Conclusion

While Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is not a widely commercialized or extensively studied building block, a thorough analysis of its structural components reveals its significant potential in organic synthesis and medicinal chemistry. The provided synthetic protocol offers a reliable method for its preparation, opening the door for its incorporation into a diverse range of drug discovery programs. Its unique topology, combining the proven utility of the piperidine scaffold with the beneficial properties of the dioxane moiety, makes it an attractive candidate for the synthesis of the next generation of therapeutic agents.

References

  • Malawska, B., et al. "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." Molecules, vol. 25, no. 1, 2020, p. 141. [Link]

  • Reddy, T. J., et al. "Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization." Organic & Biomolecular Chemistry, vol. 12, no. 43, 2014, pp. 8793-8800. [Link]

  • Ahmad, M., et al. "Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity." Journal of the Chemical Society of Pakistan, vol. 37, no. 5, 2015, pp. 977-982.
  • BenchChem. "A Technical Guide to the Medicinal Chemistry Applications of 1,3-Dioxane-2-carboxylic acid ethyl ester." BenchChem, 2025.
  • Ahmad, M., et al. "Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity." ResearchGate, 2015. [Link]

  • BenchChem. "Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis." BenchChem, 2025.
  • Cignarella, G., et al. "1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists." Journal of Medicinal Chemistry, vol. 51, no. 15, 2008, pp. 4745-4749.
  • Alshaher, M. M., et al. "1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes." Iraqi Journal of Pharmaceutical Sciences, vol. 33, no. 1, 2024, pp. 1-7.
  • Leopoldo, M., et al. "Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia." ACS Chemical Neuroscience, vol. 12, no. 2, 2021, pp. 297-309.
  • Schmidt, M., et al. "New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance." Bioorganic & Medicinal Chemistry, vol. 15, no. 6, 2007, pp. 2481-2489.
  • Bagley, J. R., et al. "New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties." Journal of Medicinal Chemistry, vol. 32, no. 3, 1989, pp. 663-671.
  • Li, J. J. "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Chemistry, 2023.
  • Zimmerman, D. M., et al. "Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties." Journal of Medicinal Chemistry, vol. 25, no. 8, 1982, pp. 960-966.
  • Life Chemicals. "Boost your Medicinal Chemistry Research with C-substituted Piperidines." Life Chemicals, 2021.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (CAS: 933758-49-7)[1]. Synthesizing this highly polar, ether-linked piperidine presents unique challenges, primarily during the etherification of the sterically hindered secondary alcohol and the subsequent isolation of the hydrophilic free amine.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols to maximize synthesis yield.

I. Synthesis Workflow & Mechanistic Pathway

The most reliable route to this target molecule involves a Williamson ether synthesis between N-Boc-4-hydroxypiperidine and a 2-(halomethyl)-1,4-dioxane derivative, followed by an acidic Boc deprotection.

SynthesisRoute SM1 N-Boc-4-hydroxypiperidine (Nucleophile) Cond1 Williamson Etherification (Phase Transfer Catalysis) SM1->Cond1 SM2 2-(chloromethyl)-1,4-dioxane (Electrophile) SM2->Cond1 Int N-Boc-4-(1,4-dioxan-2-ylmethoxy)piperidine (Intermediate) Cond1->Int Alkylation Cond2 Boc Deprotection (4M HCl in Dioxane) Int->Cond2 Prod Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (Final Product) Cond2->Prod Cleavage

Synthesis workflow for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

II. Troubleshooting & FAQ Center

Q1: My O-alkylation yield is stuck below 40%. I am using Sodium Hydride (NaH) in THF. Why is the yield so low, and how can I improve it?

A: Low yields in this specific Williamson ether synthesis are typically caused by competing E2 elimination of the alkylating agent[2]. When you use a strong, hard base like NaH in an aprotic solvent (THF), the deprotonated secondary alkoxide of 3[3] acts as a strong base rather than a nucleophile. This causes the 2-(chloromethyl)-1,4-dioxane to undergo elimination (forming 2-methylene-1,4-dioxane) rather than the desired SN​2 substitution.

The Solution: Switch to Phase Transfer Catalysis (PTC) . Using a biphasic system (e.g., 50% aqueous NaOH and toluene) with a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) fundamentally changes the reaction dynamics. The PTC extracts the alkoxide into the organic phase as a lipophilic ion pair. This "softens" the alkoxide, significantly enhancing its nucleophilicity while suppressing its basicity, thereby favoring SN​2 etherification over E2 elimination[4][5].

Q2: I am detecting N-alkylated impurities in my LC-MS. How is this happening if I am using N-Boc-4-hydroxypiperidine?

A: The tert-butoxycarbonyl (Boc) group is an excellent protecting group that relies on steric hindrance and electron-withdrawing properties to reduce the nucleophilicity of the piperidine nitrogen[3]. If you are observing N-alkylation, it indicates premature Boc cleavage. This usually happens if your reaction mixture becomes locally acidic or if you are heating the reaction excessively for prolonged periods. Ensure your alkylating agent (2-(chloromethyl)-1,4-dioxane) does not contain residual acidic impurities from its own synthesis (e.g., residual HCl from chlorination).

Q3: During the final deprotection step, I lose most of my product during the aqueous workup. How do I isolate the free amine?

A: The final product, Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, is a highly polar, water-soluble secondary amine. If you use Trifluoroacetic acid (TFA) for deprotection, you generate a TFA salt, which is often a hygroscopic oil that requires neutralization and aqueous extraction—leading to massive yield losses in the aqueous layer.

The Solution: Use 4M HCl in 1,4-dioxane for the 6[6]. HCl in dioxane provides rapid, quantitative cleavage of the Boc group[7]. More importantly, the resulting product precipitates directly out of the ethereal solvent as a highly pure, crystalline hydrochloride salt[6]. You can simply filter the product, completely bypassing the need for an aqueous workup.

III. Data Presentation: Optimization of Etherification Conditions

The table below summarizes the impact of different reaction conditions on the yield of the intermediate N-Boc-4-(1,4-dioxan-2-ylmethoxy)piperidine, demonstrating why PTC is the authoritative choice.

Condition / BaseSolvent SystemCatalystPrimary Issue ObservedTypical Yield
NaH (1.5 eq) Anhydrous THFNoneHigh E2 elimination of electrophile.25 - 40%
K2CO3 (3.0 eq) DMFNoneReaction is too slow; incomplete conversion.15 - 30%
NaOH (50% aq) Toluene / WaterTBAB (10 mol%) None. Clean SN​2 inversion. 85 - 95%

IV. Standard Operating Procedures (SOPs)

Protocol 1: O-Alkylation via Phase Transfer Catalysis (PTC)

This self-validating protocol utilizes biphasic conditions to maximize nucleophilic substitution and prevent elimination.

  • Preparation: In a 250 mL round-bottom flask, dissolve N-Boc-4-hydroxypiperidine (1.0 eq, 10 mmol) and 2-(chloromethyl)-1,4-dioxane (1.2 eq, 12 mmol) in 50 mL of toluene.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.1 eq, 1 mmol) to the organic solution.

  • Biphasic Initiation: Vigorously stir the mixture and add 20 mL of a 50% (w/w) aqueous NaOH solution. Note: Vigorous stirring (>800 rpm) is critical to maximize the interfacial surface area for the phase-transfer mechanism.

  • Heating: Heat the biphasic mixture to 80°C for 6–8 hours. Monitor the organic layer via TLC or LC-MS until the N-Boc-4-hydroxypiperidine is consumed.

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer once with 20 mL toluene. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate.

Protocol 2: Anhydrous Boc Deprotection & Isolation

This protocol avoids aqueous workup, preventing the loss of the highly polar final product.

  • Dissolution: Dissolve the crude N-Boc-4-(1,4-dioxan-2-ylmethoxy)piperidine intermediate (approx. 10 mmol) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane (15 mL).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 15 mL of 4M HCl in 1,4-dioxane dropwise over 10 minutes[6][8].

  • Cleavage: Remove the ice bath and stir the reaction at room temperature for 2 hours. A white precipitate (the hydrochloride salt of the product) will begin to form as the Boc group is cleaved into isobutylene gas and carbon dioxide.

  • Isolation: Add 20 mL of cold anhydrous diethyl ether to fully crash out the salt. Filter the suspension through a sintered glass funnel.

  • Washing: Wash the filter cake with an additional 20 mL of cold diethyl ether to remove any residual organic impurities. Dry the solid under high vacuum to afford Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- hydrochloride.

V. References

  • ChemWhat: Піперидин, 4-(1,4-діоксан-2-ілметокси)- CAS#: 933758-49-7 URL:

  • BenchChem: Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine URL:

  • Wikipedia: Williamson ether synthesis URL:

  • ChemEurope: Williamson ether synthesis URL:

  • PTC Organics: Top 10 Opportunities - Phase Transfer Catalysis URL:

  • BenchChem: A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development URL:

  • ResearchGate: How can we do the deprotection of boc-amino acids using hcl? URL:

  • Common Organic Chemistry: Boc Deprotection - HCl URL:

Sources

Technical Support Center: Navigating Solubility Challenges with Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding solubility issues with Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the expertise and practical insights to overcome common experimental hurdles and ensure the integrity and reproducibility of your results.

Introduction: Understanding the Compound and the Solvent

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- is a heterocyclic compound featuring a piperidine ring, a dioxane ring, and an ether linkage. While the piperidine moiety can impart some degree of polarity and potential for hydrogen bonding, the overall molecule possesses significant non-polar character.[1][]

DMSO is a powerful, polar aprotic solvent, widely favored in drug discovery and biological research for its ability to dissolve a broad range of both polar and non-polar compounds.[3][4][5] However, its unique properties, particularly its hygroscopicity, can present challenges in maintaining compound solubility and stability.[6][7] This guide will delve into the nuances of working with this specific compound-solvent system.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having trouble dissolving Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- in DMSO. What are the initial steps I should take?

Answer:

Initial difficulties in dissolving a compound in DMSO can often be resolved by optimizing your dissolution technique. Here is a systematic approach:

  • Ensure Proper Solvent Quality: Start with a fresh, unopened bottle of anhydrous (or "dry") DMSO (≥99.9% purity).[8] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][9][10] This absorbed water can significantly decrease the solubility of many organic compounds.[6][7]

  • Room Temperature Equilibration: Before opening, allow both the compound vial and the DMSO to equilibrate to room temperature. This minimizes moisture condensation from the air into the cold solvent or onto the compound.

  • Stepwise Dissolution Protocol:

    • Weigh the desired amount of your compound into a sterile vial.

    • Add a portion of the calculated volume of anhydrous DMSO.

    • Vortex the solution vigorously for 2-5 minutes.[11]

    • Visually inspect for undissolved particles against a light source.

    • If particles remain, continue adding DMSO in small increments, vortexing after each addition, until the target concentration is reached.

Q2: My compound won't fully dissolve even after vigorous vortexing. What are the next steps?

Answer:

If vortexing alone is insufficient, you can employ additional physical methods to aid dissolution. The underlying principle is to increase the kinetic energy of the system to overcome the lattice energy of the solid compound.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[11][12] The high-frequency sound waves create microbubbles that collapse, generating localized energy to break up solid aggregates.

  • Gentle Warming: Gently warm the solution in a water bath set to 30-40°C.[12][13] Increased temperature often enhances the solubility of organic compounds. Caution: Be mindful of the thermal stability of your compound. While many piperidine derivatives are stable, prolonged exposure to heat can potentially lead to degradation.[14]

The following flowchart outlines a systematic approach to dissolving your compound:

Caption: A stepwise workflow for dissolving challenging compounds in DMSO.

Q3: My solution was initially clear, but now I see crystals or a precipitate. What happened?

Answer:

Precipitation from a DMSO stock solution upon storage is a common and often frustrating issue.[6][15] The primary culprits are typically related to changes in the solvent environment or storage conditions:

  • Water Absorption: This is the most frequent cause. If the vial is not sealed tightly, or if it's opened frequently in a humid environment, the DMSO will absorb moisture.[11] The increased water content alters the polarity of the solvent, reducing its capacity to keep your lipophilic compound in solution.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can promote crystallization.[8][11] As the DMSO freezes, the compound can become supersaturated in the remaining liquid phase, initiating nucleation and crystal growth. Once crystals form, they are often difficult to redissolve.[11]

  • Temperature Fluctuations: Storing the solution at a temperature significantly lower than that at which it was prepared can decrease solubility and lead to precipitation.[11]

Q4: How can I prevent my compound from precipitating out of my DMSO stock solution?

Answer:

Proactive measures during preparation and storage are key to maintaining a stable stock solution:

Best PracticeRationale
Use Anhydrous DMSO Minimizes water content from the outset, maximizing solvent capacity for your compound.[8]
Aliquot Stock Solutions Dispense the stock solution into smaller, single-use volumes. This drastically reduces the number of freeze-thaw cycles and the frequency of exposing the main stock to atmospheric moisture.[8][16]
Proper Storage Store aliquots at -20°C or -80°C in tightly sealed vials.[16] For critical applications, consider using a desiccator for storage.
Freshly Prepared Solutions For the most sensitive experiments, preparing the solution fresh is the most reliable approach to avoid issues related to storage stability.[11]
Q5: I'm diluting my DMSO stock into an aqueous buffer for my assay, and the compound immediately precipitates. How can I solve this?

Answer:

This is a classic sign of a compound with low aqueous solubility. When the DMSO stock is diluted into a water-based buffer, the compound "crashes out" as the solvent environment becomes predominantly aqueous.

Here are some strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in the solvent environment can sometimes keep the compound in solution.[16]

  • Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your assay (e.g., 0.5% instead of 0.1%) might be sufficient to maintain solubility. However, you must determine the tolerance of your specific cell line or assay system to DMSO, as concentrations above 0.5% can be toxic or cause off-target effects.[12][17] Always include a vehicle control with the same final DMSO concentration in your experiment.[17]

  • Use of Co-solvents: For particularly challenging compounds, a co-solvent system may be necessary.[18][19][20] This involves using a mixture of solvents to achieve the desired solubility. Common co-solvents include PEG 400 or ethanol.[20]

The logical relationship for addressing precipitation upon dilution can be visualized as follows:

G A Precipitation on Dilution B Stepwise Dilution A->B First Approach C Increase Final DMSO % (Test for Toxicity) A->C Alternative D Use Co-Solvent System A->D Advanced Solution E Successful Solubilization B->E C->E D->E

Caption: Decision tree for addressing compound precipitation in aqueous media.

Q6: Could the DMSO itself be reacting with my compound?

Answer:

While DMSO is relatively inert, it is not completely unreactive.[21] At elevated temperatures or in the presence of acids or bases, DMSO can decompose.[3][22][23] For a piperidine-containing compound, which is basic, there is a potential for interaction, although at room temperature and under standard storage conditions, this is unlikely to be a significant issue. It is, however, another reason to avoid excessive heating during dissolution.

Summary of Key Recommendations

ParameterRecommendation
Solvent Use anhydrous, high-purity DMSO (≥99.9%).[8]
Technique Employ vortexing, sonication, and gentle warming as needed.[11][12]
Storage Aliquot into single-use vials and store at -20°C or -80°C.[8][16]
Dilution Perform stepwise dilutions into aqueous media.[16]
Controls Always include a vehicle control with the same final DMSO concentration in your experiments.[17]

By understanding the properties of both your compound and the solvent, and by implementing these best practices, you can effectively troubleshoot and prevent solubility issues, leading to more reliable and reproducible experimental outcomes.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia.

  • Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry. Common Organic Chemistry.

  • Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- — Chemical Substance Information. NextSDS.

  • Impact of hygroscopic DMSO on Ro 41-0960 solubility. Benchchem.

  • Dimethyl sulfoxide - American Chemical Society. American Chemical Society.

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath.

  • DMSO - gChem. gChem.

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio.

  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Benchchem.

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.

  • Compound Handling Instructions. MCE.

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora.

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare.

  • How do I make a stock solution of a substance in DMSO? ResearchGate.

  • Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange.

  • How to control for solvent effects (DMSO) in experiments. Benchchem.

  • Divergent decomposition pathways of DMSO mediated by solvents and additives. ACS Publications.

  • Compound Solubility with Dimethylsulfoxide. Hampton Research.

  • Troubleshooting AN-12-H5 solubility issues in DMSO. Benchchem.

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ACS Publications.

  • Hygroscopic behaviour of DMSO - how bad is it? ECHEMI.

  • A Review of Solubility Enhancement Techniques. International Journal of Pharmaceutical Research and Applications (IJPRA).

  • Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Waseda University Repository.

  • Safety Bulletin – Decomposition of Dimethyl Sulfoxide. University of Bristol.

  • 4-(1,4-dioxan-2-yl)piperidine — Chemical Substance Information. NextSDS.

  • Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society.

  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo.

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.

  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds. Benchchem.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling.

  • 4-(1,4-dioxan-2-yl)piperidine | 1824102-03-5 | C9H17NO2. Appchem.

  • Piperidines - Building Block. BOC Sciences.

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed.

  • 4-Piperidinemethanol 97 6457-49-4. Sigma-Aldrich.

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Technical Support Center: Crystallization & Impurity Reduction for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with purifying Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- .

Because this molecule features a basic secondary amine (piperidine) coupled with a highly flexible, oxygen-rich cyclic ether (1,4-dioxane), it is highly prone to liquid-liquid phase separation (oiling out), hydrogen-bond-mediated solvent trapping, and the co-precipitation of structurally similar regioisomers. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: My free base product "oils out" instead of crystallizing, trapping unreacted starting materials. How do I force crystallization?

The Mechanism: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the crystallization trajectory hits the metastable miscibility gap before reaching the solubility boundary. Because Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- has high conformational flexibility and multiple hydrogen-bond acceptors, its free base lattice energy is inherently low, making it prone to forming a biphasic oil. This oil acts as a powerful solvent for neutral impurities. The Solution: Shift to a reactive crystallization strategy by forming a salt [3]. Converting the secondary amine to a hydrochloride or tartrate salt significantly increases the lattice energy via strong ionic interactions. This shifts the thermodynamics toward rapid nucleation of a solid phase, while neutral impurities (e.g., unreacted alcohols or alkylating agents) are rejected and remain dissolved in the organic mother liquor.

Q2: My final crystal lattice contains >2000 ppm of residual 1,4-dioxane. Standard vacuum drying is failing. How do I fix this?

The Mechanism: 1,4-Dioxane is an ICH Class 2 solvent with a strict regulatory limit of 380 ppm [2]. It is notoriously difficult to remove via simple vacuum drying because it acts as a strong hydrogen-bond acceptor, interacting tightly with the piperidine N-H donor. This leads to the formation of stable solvates or deep lattice inclusions rather than simple surface wetting. The Solution: Do not rely on drying to fix a crystallization problem. You must implement a solvent swap prior to isolation. Dissolve the crude material in a Class 3 solvent (e.g., Ethanol), and distill under reduced pressure to azeotropically purge the dioxane. Follow this with a slow antisolvent crystallization (e.g., using Heptane) to ensure the crystal lattice assembles slowly enough to reject any remaining solvent molecules.

Q3: I am detecting a 5% structurally related impurity (N-alkylated regioisomer) co-crystallizing with my product. How do I reject it?

The Mechanism: Structurally related impurities rarely deposit on the surface; instead, they incorporate directly into the crystal lattice via a solid-solution mechanism [1, 4]. Because the N-alkylated byproduct shares the dioxane motif, it can easily substitute for the target molecule within the growing crystal lattice if the growth rate is too fast. The Solution: You must lower the supersaturation rate. Rapid cooling or fast antisolvent addition forces the kinetic trapping of these impurities. Switch to a seeded, slow-cooling crystallization profile. By keeping the system strictly within the Metastable Zone Width (MSZW), the thermodynamic preference for the pure product lattice will naturally reject the structurally similar impurity back into the mother liquor [4].

Part 2: Quantitative Data & Strategy Summaries

Table 1: Impurity Incorporation Mechanisms & Rejection Strategies
Impurity TypeLikely Incorporation MechanismCausalityPrimary Rejection Strategy
Unreacted Starting Materials Agglomeration / Surface DepositionHigh solubility in the "oiled out" free base phase.Salt Formation: Convert to HCl salt to force crystallization and wash with non-polar solvent.
N-Alkylated Regioisomers Solid-Solution FormationStructural similarity allows substitution in the crystal lattice.Thermodynamic Control: Seeded, slow-cooling crystallization within the MSZW.
Residual 1,4-Dioxane Inclusion / Solvate FormationStrong H-bonding between dioxane oxygen and piperidine N-H.Solvent Swapping: Azeotropic distillation with Ethanol, followed by Heptane antisolvent.
Oxidation Products (N-oxides) Surface AdsorptionPiperidine ring oxidation during prolonged atmospheric exposure.Inert Atmosphere: Purge solvents with N₂; add mild antioxidants during workup.
Table 2: Solvent Selection Matrix for Piperidine Derivatives
Solvent SystemRoleICH ClassSuitability for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-
Ethanol / Heptane Solvent / AntisolventClass 3Optimal. Disrupts H-bonding, excellent for purging dioxane, easily dried.
Ethyl Acetate Primary SolventClass 3Moderate. Good for free base extractions, but prone to LLPS during cooling.
1,4-Dioxane Reaction SolventClass 2Poor for Isolation. High risk of solvate formation; strict 380 ppm limit.
Dichloromethane Extraction SolventClass 2Poor for Crystallization. High toxicity; causes rapid, uncontrolled nucleation.

Part 3: Mandatory Visualization

The following decision tree maps the logical workflow for resolving the two most common failure modes: Oiling out (LLPS) and Residual Solvent Trapping.

ImpurityRejection Start Crude Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- CheckState Identify Primary Failure Mode Start->CheckState Oil Oils Out / LLPS (Traps Neutral Impurities) CheckState->Oil Low Lattice Energy Solid Crystalline Solid (Traps Residual Dioxane) CheckState->Solid H-Bonding / Solvates SaltForm Reactive Crystallization (Form HCl / Tartrate Salt) Oil->SaltForm SolventSwap Solvent Swapping (Distill with EtOH) Solid->SolventSwap Cooling Seeded Slow Cooling (Rejects Regioisomers) SaltForm->Cooling Antisolvent Slow Antisolvent Addition (Heptane Dosing) SolventSwap->Antisolvent Pure High-Purity Crystal (<380 ppm Dioxane, >99% Purity) Cooling->Pure Antisolvent->Pure

Workflow for resolving oiling out (LLPS) and residual solvent trapping during crystallization.

Part 4: Experimental Protocols

Protocol 1: Reactive Crystallization (Hydrochloride Salt) to Purge Neutral Impurities

This self-validating protocol ensures the rejection of unreacted starting materials by exploiting the pKa difference between the basic piperidine and neutral impurities.

  • Dissolution: Dissolve 10.0 g of crude Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (free base oil) in 50 mL of anhydrous Ethanol in a 250 mL jacketed reactor.

  • Acidification: Under continuous stirring at 20°C, slowly add 1.05 equivalents of a 2M HCl solution in Diethyl Ether dropwise over 30 minutes.

  • Validation Check (pH): Spot the solution on wet pH paper. Ensure the pH is strictly between 2 and 3 to confirm complete protonation of the piperidine nitrogen.

  • Nucleation: If spontaneous nucleation does not occur, add 0.1 g of pure Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- hydrochloride seeds.

  • Aging and Cooling: Age the suspension for 1 hour at 20°C, then linearly cool to 0°C over 4 hours (0.08°C/min). Causality: This slow cooling rate prevents the solid-solution incorporation of structurally related impurities.

  • Isolation: Filter the slurry under vacuum. Wash the cake with 2 x 15 mL of ice-cold Diethyl Ether to wash away the rejected neutral impurities.

  • Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours.

Protocol 2: Solvent Swapping to Eliminate Residual 1,4-Dioxane

Use this protocol when the product has crystallized but retains >380 ppm of 1,4-dioxane due to lattice inclusions.

  • Re-dissolution: Dissolve the contaminated crystals in 10 volumes (relative to mass) of Ethanol at 60°C.

  • Azeotropic Distillation: Apply mild vacuum and distill off approximately 5 volumes of solvent. Causality: Ethanol forms a lower-boiling mixture that helps drag the trapped 1,4-dioxane out of the system before the lattice can re-form.

  • Volume Replacement: Break the vacuum with N₂ and add 5 volumes of fresh Ethanol. Repeat the distillation step once more.

  • Antisolvent Dosing: At 50°C, begin dosing Heptane (antisolvent) at a strict rate of 0.1 volumes per minute until the solution becomes persistently cloudy (cloud point).

  • Aging: Hold at the cloud point for 30 minutes to allow the crystal lattice to organize perfectly without trapping solvent inclusions.

  • Final Dosing & Isolation: Add the remaining Heptane (up to a 1:1 EtOH:Heptane ratio) over 2 hours. Cool to 10°C, filter, and dry under vacuum at 45°C.

Part 5: References

  • From Lab to Clinical Development: CMAC's Impurity Rejection Workflow. CMAC National Facility. Available at:[Link]

  • ICH Q3C (R6) Step 5 - Impurities: Guideline for Residual Solvents. European Medicines Agency (EMA). Available at:[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Available at:[Link]

  • Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development, ACS Publications. Available at:[Link]

Technical Support Center: Overcoming Steric Hindrance in Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges of steric hindrance in cross-coupling reactions involving the 4-(1,4-dioxan-2-ylmethoxy)piperidine scaffold. This bulky substituent can significantly impede reaction efficiency, but with the right approach, high yields are achievable.

I. Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a major issue with 4-(1,4-dioxan-2-ylmethoxy)piperidine in cross-coupling reactions?

A1: The 4-(1,4-dioxan-2-ylmethoxy) substituent is sterically demanding. This bulkiness can hinder the approach of the piperidine nitrogen to the metal center of the catalyst, which is a critical step in the catalytic cycle of reactions like the Buchwald-Hartwig amination.[1][2] This steric clash increases the activation energy of the reaction, often leading to slow reaction rates and low yields.[3][4]

Q2: Which cross-coupling reactions are most affected by this steric hindrance?

A2: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly sensitive to steric hindrance around the amine.[1][2][5] This is because the reaction mechanism involves the coordination of the amine to the palladium center. Similarly, Suzuki-Miyaura couplings to form C-C bonds at the piperidine ring can also be challenging if the coupling partner is also sterically hindered.[6]

Q3: What are the initial, most critical parameters to consider when setting up a cross-coupling reaction with this substrate?

A3: The three most critical starting points are the choice of catalyst-ligand system , the base , and the solvent . A mismatch in any of these can lead to reaction failure. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the desired reaction.[7][8][9] The base must be strong enough to facilitate the catalytic cycle but not so nucleophilic that it leads to side reactions.[10] The solvent needs to ensure the solubility of all components at the reaction temperature.[10]

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues you might encounter.

Problem 1: Low to No Product Yield

You've set up your Buchwald-Hartwig or Suzuki coupling reaction with 4-(1,4-dioxan-2-ylmethoxy)piperidine, and after the specified reaction time, TLC or LC-MS analysis shows mostly unreacted starting material.

Causality Analysis & Step-by-Step Solutions

The lack of product formation points to a fundamental issue with the reaction's activation energy barrier, likely due to steric hindrance. Here's a systematic approach to troubleshoot this:

Step 1: Evaluate and Optimize the Catalyst-Ligand System

The initial oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step and is heavily influenced by the ligand.[3]

  • Insight: Standard ligands like PPh₃ are often ineffective for sterically hindered substrates.[3] You need ligands that are both bulky and electron-rich to stabilize the active catalytic species and promote oxidative addition.

  • Actionable Protocol:

    • Screen a panel of ligands. Start with established ligands known to be effective for hindered couplings. A good starting point is to test ligands from different generations of Buchwald or Josiphos families.

    • Consider using pre-catalysts. Pre-formed palladium precatalysts can offer more reliable and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[7]

    • Increase catalyst loading. If ligand screening doesn't yield significant improvement, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome a high activation barrier.

Parameter Recommendation for Initial Screening Rationale
Palladium Source Pd₂(dba)₃ or a G3/G4 PrecatalystPrecatalysts offer better stability and reproducibility.[7]
Ligands RuPhos, BrettPhos, XPhos, SPhos, Josiphos-typeThese are bulky, electron-rich ligands designed for challenging couplings.[7][8][9]
Catalyst Loading 1-3 mol%A good starting point before resorting to higher loadings.

Step 2: Re-evaluate Your Choice of Base and Solvent

The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst.[11] The solvent affects solubility and the overall reaction rate.

  • Insight: For hindered secondary amines, strong, non-nucleophilic bases are generally preferred. Weaker bases like K₂CO₃ may not be effective.[7]

  • Actionable Protocol:

    • Switch to a stronger base. If you are using a carbonate base, consider switching to a stronger, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[7][10]

    • Ensure anhydrous and deoxygenated conditions. Water and oxygen can deactivate the catalyst.[7][10] Solvents should be rigorously dried and degassed.

    • Optimize the solvent. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[10][12] Sometimes a solvent screen is necessary to find the optimal medium.

Parameter Recommendation Rationale
Base NaOtBu, KOtBu, LiHMDSStrong, non-nucleophilic bases are effective for deprotonating hindered amines.[7][10]
Solvent Dioxane, Toluene, THFThese solvents have been shown to be effective in similar cross-coupling reactions.[10][12]

Step 3: Adjust the Reaction Temperature

  • Insight: Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier.[10]

  • Actionable Protocol:

    • Gradually increase the reaction temperature in increments of 10-20°C. Typical temperature ranges for these couplings are 80-120°C.[7][13]

    • Monitor for any signs of decomposition of starting materials or product at higher temperatures.

troubleshooting_low_yield start Low/No Product Yield catalyst Evaluate Catalyst/Ligand System start->catalyst base_solvent Optimize Base & Solvent catalyst->base_solvent No Improvement success Improved Yield catalyst->success Improvement temperature Adjust Temperature base_solvent->temperature No Improvement base_solvent->success Improvement temperature->success Improvement

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Your reaction is proceeding, but you are observing a significant amount of side products, such as the replacement of the halide on your coupling partner with a hydrogen atom (hydrodehalogenation).

Causality Analysis & Step-by-Step Solutions

Side product formation often indicates that an undesired reaction pathway is competing with your desired cross-coupling.

Step 1: Address Potential Catalyst Decomposition

  • Insight: Catalyst decomposition can lead to the formation of palladium black, which can promote side reactions. This is often exacerbated by high temperatures or the presence of impurities.

  • Actionable Protocol:

    • Lower the reaction temperature. If you are running the reaction at a high temperature, try lowering it to see if the formation of side products decreases.

    • Increase the ligand-to-palladium ratio slightly. A slight excess of the ligand can sometimes help stabilize the active catalyst and prevent decomposition.[7]

    • Ensure strict anhydrous conditions. The presence of water can contribute to catalyst decomposition and hydrodehalogenation.[7]

Step 2: Mitigate β-Hydride Elimination

  • Insight: If your aryl or vinyl coupling partner has a β-hydrogen, β-hydride elimination can be a competing pathway, especially with sterically hindered substrates.[1]

  • Actionable Protocol:

    • Choose a ligand that disfavors β-hydride elimination. Ligands with bulky substituents, such as t-butyl groups, can create a steric shield around the metal center that makes β-hydride elimination less favorable. The CPhos ligand, for example, has been shown to suppress this side reaction.[1]

troubleshooting_side_products start Side Product Formation catalyst_decomp Address Catalyst Decomposition start->catalyst_decomp beta_hydride Mitigate β-Hydride Elimination start->beta_hydride conditions Optimize Reaction Conditions catalyst_decomp->conditions beta_hydride->conditions success Reduced Side Products conditions->success

Caption: Diagnostic workflow for side product formation.

III. Recommended Experimental Protocols

The following are starting point protocols for a Buchwald-Hartwig amination and a Suzuki-Miyaura coupling with 4-(1,4-dioxan-2-ylmethoxy)piperidine.

Buchwald-Hartwig Amination Protocol

This protocol is a general starting point and may require optimization.

Materials:

  • Aryl bromide (1.0 equiv)

  • 4-(1,4-dioxan-2-ylmethoxy)piperidine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the 4-(1,4-dioxan-2-ylmethoxy)piperidine, followed by the anhydrous, degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110°C and stir vigorously.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.[2]

Suzuki-Miyaura Coupling Protocol

This protocol is for the coupling of a boronic acid to a suitable piperidine-based electrophile.

Materials:

  • 4-substituted piperidine derivative (e.g., N-Boc-4-iodopiperidine, as a precursor) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1)

Procedure:

  • To an oven-dried Schlenk tube, add the piperidine electrophile, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed dioxane/water solvent system.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

IV. References

  • BenchChem. (2025). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. Retrieved from

  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. ACS Publications. Retrieved from

  • Various Authors. (2020). Advances in Cross-Coupling Reactions. PMC - NIH. Retrieved from

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene. Retrieved from

  • Various Authors. (n.d.). Cross-Coupling Reactions Guide. Retrieved from

  • Various Authors. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Retrieved from

  • BenchChem. (2025). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Retrieved from

  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. Retrieved from

  • Various Authors. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. Retrieved from

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. Retrieved from

  • Various Authors. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from

  • Shekhar, S., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Retrieved from

  • BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. Retrieved from

  • Various Authors. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from

  • Various Authors. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Retrieved from

  • Various Authors. (2019). Highly Active Monoligated Arylpalladacyles for Cross-Coupling Reactions. Organic Process Research & Development - ACS Publications. Retrieved from

  • Various Authors. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Retrieved from

  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. Retrieved from

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine. Retrieved from

  • Various Authors. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. Retrieved from

Sources

Technical Support Center: Enhancing the Aqueous Stability of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-. Its purpose is to address common stability challenges encountered in aqueous buffer systems, offering both theoretical understanding and practical, validated protocols to ensure the integrity of your experiments.

Section 1: Understanding the Core Instability - Frequently Asked Questions

This section addresses the fundamental chemical liabilities of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-. Understanding these potential degradation pathways is the first step toward designing robust experimental conditions.

Q1: What are the primary chemical groups in Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- that are prone to degradation in an aqueous buffer?

A: The molecule possesses two primary regions susceptible to degradation in aqueous environments:

  • The Piperidine Ring: The tertiary amine within the piperidine ring is a nucleophilic center and is susceptible to oxidation.[1] This is a common degradation pathway for piperidine-containing compounds, often leading to the formation of N-oxides, which are more polar.[2]

  • The 1,4-Dioxan-2-ylmethoxy Moiety: This structure contains multiple ether linkages. While generally stable, the cyclic diether (dioxane) can be susceptible to degradation under certain conditions. The degradation of 1,4-dioxane itself can proceed through pathways involving the formation of products like ethylene glycol, glycolic acid, and oxalic acid.[3] This suggests that the dioxane ring in your compound could be a point of hydrolytic or oxidative vulnerability, especially under harsh pH or oxidative stress.

Q2: I'm observing a gradual yellowing or browning of my stock solution. What is the likely cause?

A: Discoloration of solutions containing piperidine derivatives is a classic indicator of oxidation.[1] Exposure to atmospheric oxygen, light, or trace metal ion contaminants can catalyze the oxidation of the piperidine nitrogen, leading to the formation of colored impurities.[1][4]

Q3: My HPLC/LC-MS analysis shows the emergence of new, more polar peaks over time. What do these represent?

A: The appearance of new peaks, particularly those with earlier retention times in reverse-phase chromatography, is a strong indication of chemical degradation.[2] For this specific molecule, these new peaks are likely:

  • N-Oxidation Products: Oxidation of the piperidine nitrogen introduces a polar N-oxide group, significantly decreasing its hydrophobicity.[2]

  • Hydrolysis Products: Cleavage of the dioxane ring or the ether linkage would result in smaller, more polar fragments containing hydroxyl and/or carboxylic acid groups.

Q4: How does the pH of my aqueous buffer impact the stability of this compound?

A: The pH is a critical parameter governing the stability of this molecule for two main reasons:

  • Acid-Base Catalyzed Hydrolysis: Both strongly acidic and strongly basic conditions can promote the hydrolysis of the ether linkages within the 1,4-dioxan-2-ylmethoxy group.[5] Studies on related piperidine derivatives show that stability is often greatest within a specific pH range, typically near neutral.[4] For example, some derivatives exhibit the greatest stability in the pH range of 4-6, while others degrade significantly faster under these conditions compared to the parent molecule.[4]

  • Protonation State: The piperidine nitrogen is basic, with a pKa of the protonated form around 11.2.[6] In acidic conditions (pH < pKa), the nitrogen will be protonated, forming a more water-soluble piperidinium salt. While this can enhance solubility, the change in the electronic nature of the ring can also influence its susceptibility to degradation.[6] Maintaining a pH between 6.0 and 7.5 is often a good starting point to balance solubility and stability.[5]

Section 2: Proactive Stabilization Strategies

Implementing the following strategies during solution preparation and storage can significantly mitigate degradation and enhance the reliability of your results.

Q5: What is the optimal pH and buffer system for working with this compound?

A: To minimize hydrolysis, maintaining a pH as close to neutral as possible (e.g., pH 6.0 - 7.5) is highly recommended.[5]

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or MOPS are excellent choices as they provide stable pH control in the desired physiological range.

  • Caution: Avoid buffers that may chelate essential metal ions if they are part of your experimental system or, conversely, introduce metal ions that could catalyze oxidation.

Q6: How can I effectively prevent oxidative degradation?

A: Minimizing exposure to oxygen is crucial. Several methods can be employed:

  • Degassing: Before dissolving the compound, degas the buffer by sparging with an inert gas like argon or nitrogen for 15-30 minutes.[5]

  • Inert Atmosphere: Store solid samples and prepare solutions under an inert atmosphere.[2] After preparing the solution, purge the headspace of the vial with inert gas before sealing.[2]

  • Antioxidants: For long-term storage or demanding applications, consider adding a small amount of an antioxidant. Common choices for organic molecules include Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).[2] Ascorbic acid or tocopherol can also be effective.[7]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions and prevent them from participating in redox reactions.[5][8]

Q7: What are the ideal storage conditions for solutions of this compound?

A: Temperature and light are key accelerators of degradation.

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8 °C for short-term use or frozen at -20 °C to -80 °C for long-term storage.[5] Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Light Protection: Protect the compound from light at all times. Use amber glass vials or wrap standard vials in aluminum foil to prevent photodegradation.[5]

Section 3: Troubleshooting Guide

This quick-reference table helps diagnose and solve common stability-related issues during your experiments.

Symptom Observed Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound peak in HPLC/LC-MS. 1. Incorrect buffer pH (too acidic or basic).2. Oxidative degradation from dissolved oxygen.3. Contamination with metal ions.1. Prepare fresh buffer and meticulously verify the pH is within the 6.0-7.5 range.[5]2. Degas the buffer prior to use and purge the vial headspace with argon or nitrogen.[5]3. Add EDTA to the buffer at a final concentration of 0.1-1 mM.[5]
Inconsistent results between experiments or batches. 1. Degradation during storage or handling.2. Repeated freeze-thaw cycles of stock solution.1. Re-analyze the purity of the compound stock. Prepare fresh solutions for each experiment.[2]2. Aliquot stock solutions into single-use volumes to prevent degradation from freeze-thaw cycles.[5]
Formation of a precipitate in the solution over time. 1. Degradation products may have lower solubility.2. Change in pH affecting solubility of the parent compound.1. Confirm the identity of the precipitate via analysis. If it is a degradant, stricter storage protocols are needed (see above).2. Verify the pH of the solution. The protonated form at lower pH is often more soluble.[6]
Physical appearance change (e.g., color change). Oxidation of the piperidine moiety.Review all storage and handling procedures. Ensure the compound and its solutions are rigorously protected from light, heat, and air. Consider adding an antioxidant like BHT (10-100 µM).[2]

Section 4: Key Experimental Protocols

These detailed protocols provide a framework for systematically investigating and optimizing the stability of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

Protocol 1: Forced Degradation Study

Objective: To identify the compound's susceptibility to various stress conditions and characterize its degradation products, which is essential for developing a stability-indicating analytical method.

Materials:

  • Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV or LC-MS system

  • pH meter, heating block, UV lamp (e.g., 254/365 nm)

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions: For each condition, dilute the stock solution into the stress medium to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Use 3% H₂O₂. Incubate at room temperature, protected from light.[5]

    • Thermal Stress: Use purified water or buffer. Incubate at 60°C.

    • Photolytic Stress: Expose the solution in a quartz cuvette to UV light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[5]

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.[5]

    • For other samples, dilute with mobile phase.

  • Analysis: Analyze all samples by a suitable HPLC or LC-MS method to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which the compound exhibits maximum stability.

Materials:

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). (e.g., citrate, phosphate, borate buffers).

  • Compound stock solution.

  • Temperature-controlled incubator.

  • HPLC-UV or LC-MS system.

Methodology:

  • Preparation: Prepare solutions of the compound (~100 µg/mL) in each of the different pH buffers.

  • Incubation: Incubate all solutions at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation).

  • Sampling: Withdraw aliquots from each buffer solution at specified time intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Immediately analyze the samples by HPLC to quantify the remaining percentage of the parent compound.

  • Data Plotting: Plot the logarithm of the remaining concentration versus time for each pH to determine the degradation rate constant (k). Then, plot log(k) versus pH to visualize the pH-rate profile and identify the pH of maximum stability.

Section 5: Visualizations & Data Summaries

Potential Degradation Pathways

Caption: Key degradation pathways for the target molecule.

Experimental Workflow: pH-Rate Profile Study

G prep 1. Prepare Buffers (pH 2 to 12) dissolve 2. Dissolve Compound in Each Buffer prep->dissolve incubate 3. Incubate at Constant Temp (e.g., 40°C) dissolve->incubate sample 4. Sample at Multiple Time Points incubate->sample analyze 5. Analyze by HPLC (Quantify Parent Compound) sample->analyze plot 6. Plot log[C] vs. Time & log(k) vs. pH analyze->plot result 7. Identify pH of Maximum Stability plot->result

Sources

Validation & Comparative

Comparative Efficacy of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its structural versatility and favorable pharmacokinetic properties make it a privileged core for designing novel therapeutics targeting the central nervous system (CNS) and other biological systems.[3] This guide provides a comparative analysis of a specific, promising class of piperidine derivatives: 4-(1,4-dioxan-2-ylmethoxy)- analogues. Our focus will be on their efficacy as modulators of the serotonin 5-HT1A receptor, a key player in the pathophysiology of depression and anxiety.[4][5]

The 5-HT1A Receptor: A Critical Target for Neuropsychiatric Disorders

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein-coupled receptor (GPCR) that plays a crucial role in regulating mood, cognition, and anxiety.[6] Its modulation is a validated therapeutic strategy for a range of psychiatric conditions.[7] Ligands targeting this receptor can exhibit a spectrum of activities, from full agonism to antagonism, with partial agonists being particularly sought after for their potential to provide therapeutic benefits with a reduced side effect profile.[8] The compounds discussed herein are primarily investigated for their high binding affinity to the 5-HT1A receptor, suggesting their potential as novel antidepressant and anxiolytic agents.[4][9]

Unveiling the Mechanism: 5-HT1A Receptor Signaling

The 5-HT1A receptor, upon activation by an agonist, couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This cascade ultimately influences downstream cellular processes, including neuronal excitability. The following diagram illustrates this key signaling pathway.

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Piperidine Analogue (Agonist) Ligand->Receptor Binds to ATP ATP ATP->AC Response Cellular Response (e.g., Decreased Neuronal Firing) cAMP->Response Leads to Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate Components (Total, Non-specific, and Test Compound Wells) A->B C Terminate Incubation (Rapid Filtration through Filter Plates) B->C D Wash Filter Plates (Remove Unbound Radioligand) C->D E Add Scintillation Cocktail D->E F Measure Radioactivity (Liquid Scintillation Counter) E->F G Data Analysis (Calculate IC50 and Ki values) F->G

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Thaw the receptor membrane preparation on ice.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare solutions of the radioligand and the non-specific binding control.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, receptor membranes, and [³H]8-OH-DPAT.

    • Non-specific Binding Wells: Add assay buffer, receptor membranes, [³H]8-OH-DPAT, and a high concentration of serotonin.

    • Test Compound Wells: Add assay buffer, receptor membranes, [³H]8-OH-DPAT, and the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Measurement of Radioactivity:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- analogues represent a promising class of compounds with high affinity for the 5-HT1A receptor and, in some cases, a desirable multi-target profile that includes serotonin reuptake inhibition. [4][9]The comparative data presented here highlights the potential of these scaffolds for the development of novel therapeutics for depression and anxiety.

Future research should focus on a more extensive structure-activity relationship (SAR) study to optimize the potency and selectivity of these analogues. This would involve synthesizing and testing a wider range of derivatives with systematic modifications to the piperidine and dioxane moieties. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties, safety, and antidepressant-like effects of the most promising compounds in animal models. [4]The experimental protocols outlined in this guide provide a robust framework for conducting these crucial preclinical investigations.

References

  • Wang WT, Qian H, Wu JW, Chen XW, Li JQ. Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorg Med Chem Lett. 2019;29(24):126769. [Link]

  • ChEMBL. Document: Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7. (CHEMBL4406900). EMBL-EBI. [Link]

  • da Silva AF, de Lacerda-Queiroz N, de Carvalho-Souza B, et al. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. J Pharmacol Toxicol Methods. 2014;69(3):235-242. [Link]

  • Selkirk JV, Scott C, Ho M, et al. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. Br J Pharmacol. 2003;138(6):1159-1168. [Link]

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A Senior Application Scientist's Guide to Validating LC-MS/MS Quantification of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Validation in Bioanalysis

In the landscape of drug development, the journey from a promising molecule to a therapeutic product is underpinned by data of the highest integrity. The quantitative analysis of drugs, their metabolites, and biomarkers in biological matrices—a discipline known as bioanalysis—is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] It is this data that informs critical decisions regarding safety and efficacy. Consequently, the bioanalytical methods employed must be meticulously characterized, validated, and documented to ensure they are fit for purpose and yield reliable, reproducible results.[2][3]

This guide provides an in-depth, experience-driven framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, a molecule featuring structural motifs that demand careful analytical consideration. The presence of a basic piperidine ring and a polar dioxane ether linkage suggests potential challenges, including matrix effects, carryover, and specific chromatographic behavior.[4][5]

Our objective is to move beyond a simple checklist of validation steps. Instead, we will delve into the scientific rationale behind each experimental choice, offering a self-validating protocol grounded in the authoritative guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][3][6][7] This guide will compare the proposed methodology with viable alternatives, providing researchers, scientists, and drug development professionals with the critical insights needed to establish a robust and defensible bioanalytical assay.

Part 1: The Regulatory & Scientific Pillars of Method Validation

A validated bioanalytical method is one that has been proven to be suitable for its intended purpose.[3] This is not a subjective assessment but a formal process of planned experiments designed to evaluate the method's performance characteristics. The core parameters are mandated by regulatory bodies to ensure global consistency and data quality.[2][6][7]

Key Validation Parameters:
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or concomitant medications.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Calibration Curve: Demonstrates the relationship between the instrument response and the known concentration of the analyte over a defined range. Linearity, range, and the appropriate weighting model are assessed.

  • Accuracy and Precision: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of replicate measurements. These are evaluated within a single run (intra-day) and across multiple runs (inter-day).[8]

  • Matrix Effect: The suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix.[9][10][11] This is a critical parameter in LC-MS/MS, particularly with electrospray ionization (ESI).[12]

  • Recovery: The efficiency of the extraction process, comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage.[13][14][15][16]

  • Carryover: The appearance of the analyte in a blank sample following the injection of a high-concentration sample.[17][18][19]

  • Dilution Integrity: Ensures that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and still yield accurate results.[20]

Part 2: A Practical Framework for Method Development & Validation

Here, we outline a comprehensive workflow for developing and validating a robust LC-MS/MS assay for Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-.

The Foundational Choice: Analyte and Internal Standard

The cornerstone of quantitative LC-MS/MS is the use of an appropriate Internal Standard (IS) to correct for variability during sample processing and analysis.[21]

  • Analyte: Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

  • Internal Standard (IS): The "gold standard" is a stable isotope-labeled (SIL) version of the analyte (e.g., with Deuterium or ¹³C). A SIL-IS has nearly identical chemical properties and extraction recovery, and it co-elutes with the analyte, providing the most effective compensation for matrix effects.[21][22] For this guide, we will proceed with a hypothetical deuterated analog, Piperidine-d4, 4-(1,4-dioxan-2-ylmethoxy)-. If a SIL-IS is unavailable, a structural analog that is not present in the study samples would be the next best choice, though it may not compensate as effectively for matrix effects.[23]

cluster_analyte Analyte & Internal Standard Analyte Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- IS Piperidine-d4, 4-(1,4-dioxan-2-ylmethoxy)- (Stable Isotope-Labeled IS) Analyte->IS Ideal Pairing

Caption: Ideal pairing of analyte with its stable isotope-labeled internal standard.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to remove interferences (like proteins and phospholipids) from the biological matrix while efficiently recovering the analyte.[24]

  • Rationale for Selection: Given the polar nature of the target molecule, Protein Precipitation (PPT) is a fast and simple starting point. However, it often results in a less clean extract, potentially leading to significant matrix effects.[4] A more robust and cleaner approach is Solid-Phase Extraction (SPE) . A mixed-mode cation exchange SPE cartridge would be an excellent choice, as it can retain the basic piperidine moiety under acidic conditions and allow for the washing away of neutral and acidic interferences.

Detailed Protocol: Mixed-Mode Cation Exchange SPE

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Take 100 µL of plasma sample, add 20 µL of IS working solution, and dilute with 880 µL of 2% formic acid. Vortex and load the entire mixture onto the cartridge.

  • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions: Separation and Detection

Liquid Chromatography (LC):

  • Column: For polar compounds, traditional C18 columns can sometimes provide insufficient retention. A better choice is a column designed for enhanced polar retention, such as a C18 with an aqueous-stable end-capping or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[25][26] We will select a Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm column , which offers good retention for a broad range of compounds.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) Flow (mL/min) %A %B
    0.00 0.4 95 5
    0.50 0.4 95 5
    2.50 0.4 5 95
    3.50 0.4 5 95
    3.60 0.4 95 5

    | 4.50 | 0.4 | 95 | 5 |

Tandem Mass Spectrometry (MS/MS):

  • Instrument: A triple quadrupole mass spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode. The basic nitrogen on the piperidine ring is readily protonated.

  • MRM Transitions: These must be optimized by infusing a solution of the analyte and IS. Hypothetical transitions are provided below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Analyte216.286.1100
IS (d4)220.290.1100
Overall Analytical Workflow

The entire process from sample receipt to final data requires a systematic and documented approach to ensure integrity.

Sample Receive Plasma Sample Spike Spike with Internal Standard (IS) Sample->Spike Pretreat Pre-treat (Dilute with Acid) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elute & Evaporate SPE->Elute Recon Reconstitute Elute->Recon Inject Inject into LC-MS/MS Recon->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Process Process Data & Quantify Acquire->Process

Caption: The bioanalytical workflow from sample receipt to quantification.

Part 3: Executing the Validation Experiments

For each parameter, a detailed protocol, acceptance criteria based on FDA/ICH guidelines[3][6][7], and representative data are presented. All experiments should be performed over at least three separate runs.

Calibration Curve, Accuracy, and Precision
  • Protocol: Prepare calibration standards by spiking blank matrix with known concentrations of the analyte (typically 8-10 non-zero standards). Prepare Quality Control (QC) samples in blank matrix at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC (30-50% of range), and High QC (>75% of ULOQ). Analyze at least five replicates of QCs at each level in three separate runs.

  • Acceptance Criteria:

    • Calibration Curve: R² ≥ 0.99. At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ).

    • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The coefficient of variation (%CV) for each QC level must not exceed 15% (20% at LLOQ).

Table 1: Representative Inter-Day Accuracy & Precision Data

QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (%Bias) Precision (%CV)
LLOQ 0.100 15 0.105 +5.0 9.8
Low 0.300 15 0.289 -3.7 7.5
Medium 5.00 15 5.15 +3.0 5.2

| High | 80.0 | 15 | 78.9 | -1.4 | 4.1 |

Selectivity and Matrix Effect
  • Protocol (Matrix Effect):

    • Prepare two sets of samples at Low and High QC concentrations.

    • Set 1 (Post-Spike): Extract blank matrix from at least 6 different sources. Spike the analyte and IS into the final extract.

    • Set 2 (Neat Solution): Spike the analyte and IS into the reconstitution solvent.

    • Calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Post-Spike) / (Peak Response in Neat Solution).

    • The IS-normalized MF should be calculated to demonstrate that the SIL-IS effectively tracks and corrects for matrix effects.[9]

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.

Table 2: Representative Matrix Effect Data

QC Level N (Sources) Mean IS-Normalized Matrix Factor Precision (%CV)
Low 6 1.03 6.8

| High | 6 | 0.98 | 5.1 |

Stability
  • Protocol: Analyze low and high QC samples (n=5) after subjecting them to various storage and handling conditions.[27] Compare the mean concentration of the stability samples to freshly prepared QCs.

  • Acceptance Criteria: The mean concentration of stability QCs must be within ±15% of the nominal concentration.[14]

Table 3: Summary of Stability Validation

Stability Test Conditions Duration Result
Bench-Top Room Temperature 8 hours Passed
Freeze-Thaw 3 cycles (-80°C to RT) 3 days Passed
Long-Term -80°C 90 days Passed

| Stock Solution | 4°C | 30 days | Passed |

Carryover
  • Protocol: Inject a blank sample immediately after the highest calibration standard (ULOQ).

  • Acceptance Criteria: The response in the blank should be ≤20% of the response at the LLOQ for the analyte, and ≤5% for the IS.[19] If carryover is observed, troubleshooting steps such as optimizing the autosampler wash protocol are necessary.[18][28]

Part 4: Comparison with Alternative Methodologies

While LC-MS/MS is the gold standard for bioanalysis, it's important to understand its place among other techniques.[1]

LCMSMS LC-MS/MS (QqQ) High Sensitivity High Selectivity (MRM) Gold Standard for Bioanalysis HRMS LC-HRMS (e.g., Orbitrap) High Sensitivity Superior Selectivity Metabolite ID, less common for routine quant LCMSMS->HRMS Higher Selectivity GCMS GC-MS Good Sensitivity Requires Volatility Derivatization often needed for polar analytes LCMSMS->GCMS Different Applicability HPLCUV HPLC-UV/ELSD Lower Sensitivity Lower Selectivity Unsuitable for low-level bioanalysis LCMSMS->HPLCUV Superior Performance

Caption: Logical relationship and comparison of analytical platforms.

Table 4: Comparative Guide to Analytical Techniques

Technique Primary Advantage Primary Disadvantage Suitability for this Analyte
LC-MS/MS (QqQ) Gold-standard sensitivity and selectivity; high throughput. Susceptible to matrix effects that must be controlled. Excellent. The ideal choice for regulated bioanalysis.
LC-HRMS Extremely high selectivity; can perform retrospective analysis. Slower scan speeds can limit throughput; higher cost. Very Good. Excellent for complex matrices or metabolite ID, but may be overkill for routine quantification.
GC-MS Powerful for volatile and semi-volatile compounds. Requires analyte to be volatile and thermally stable; likely needs derivatization for this polar analyte, adding complexity and variability.[4] Poor. Not a practical choice due to the analyte's properties.

| HPLC-UV/ELSD | Simpler instrumentation; lower cost. | Insufficient sensitivity and selectivity for typical bioanalytical concentration levels in plasma.[29][30] | Unsuitable. Lacks the performance required for this application. |

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that forms the bedrock of reliable drug development data. For a molecule like Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-, a successful LC-MS/MS assay is achieved not by accident, but by deliberate design. This involves the judicious selection of an internal standard, the optimization of sample preparation to mitigate interferences, and the development of selective chromatographic and mass spectrometric conditions.

By systematically executing the validation experiments outlined in this guide—from accuracy and precision to matrix effects and stability—and adhering to the stringent acceptance criteria set forth by regulatory authorities, laboratories can establish a method that is truly fit-for-purpose. The presented framework, grounded in scientific causality and regulatory compliance, provides a robust pathway to generating high-quality, defensible data essential for advancing new therapeutic agents.

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Reproducibility and Scalability in the Synthesis of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound Identifier: Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (CAS: 933758-49-7)[1]

Executive Summary & Chemical Context

The 1,4-dioxan-2-ylmethoxy motif has emerged as a highly valuable structural determinant in modern drug discovery. It is prized for its ability to modulate physicochemical properties, increase aqueous solubility, and act as a hydrogen-bond acceptor without introducing excessive lipophilicity. Notably, this moiety is a critical component of GLPG1205, a phase II clinical candidate developed as a GPR84 negative allosteric modulator for the treatment of inflammatory and fibrotic diseases[2].

When incorporating this motif into basic amine scaffolds, Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- serves as a versatile, CNS-penetrant building block. However, the synthesis of this specific ether linkage—connecting a piperidine ring to a dioxane ring via a methylene bridge—presents distinct chemoselectivity challenges. This guide objectively compares the available synthetic pathways, evaluating their mechanistic viability, scalability, and reproducibility, before providing a validated, self-correcting protocol for the optimal route.

Mechanistic Rationale: The Etherification Challenge

Synthesizing a secondary-to-primary ether linkage requires a Williamson ether synthesis or a Mitsunobu reaction. The fundamental challenge lies in the inherent competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2 ) when utilizing basic alkoxides.

We must evaluate two primary disconnection strategies for the intermediate N-Boc-4-(1,4-dioxan-2-ylmethoxy)piperidine:

  • Pathway A (Primary Electrophile): Alkylation of the secondary alkoxide of N-Boc-4-hydroxypiperidine with a primary electrophile, such as (1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate (tosylate).

  • Pathway B (Secondary Electrophile): Alkylation of the primary alkoxide of (1,4-dioxan-2-yl)methanol[3] with a secondary electrophile, such as N-Boc-4-piperidyl tosylate.

Pathway_Comparison cluster_A Pathway A: Primary Electrophile (Optimized) cluster_B Pathway B: Secondary Electrophile A_Start N-Boc-4-hydroxypiperidine + (1,4-dioxan-2-yl)methyl tosylate A_Inter SN2 Etherification High Yield (>80%) A_Start->A_Inter NaH, DMF Final Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (Target Scaffold) A_Inter->Final Deprotection B_Start (1,4-dioxan-2-yl)methanol + N-Boc-4-piperidyl tosylate B_Inter E2 Elimination Dominates Low Yield (<30%) B_Start->B_Inter NaH, DMF B_Inter->Final Deprotection

Figure 1: Mechanistic comparison of etherification pathways highlighting the superiority of Pathway A.

Causality Behind the Pathway Selection

Pathway A is vastly superior. From a kinetic standpoint, primary electrophiles undergo SN​2 reactions readily with minimal steric hindrance. Even though the nucleophile is a secondary alkoxide, the lack of beta-branching on the primary tosylate suppresses the E2 pathway.

Conversely, Pathway B is fundamentally flawed for process scale-up. Secondary electrophiles (like the 4-piperidyl tosylate) are highly susceptible to E2 elimination when exposed to strong bases/nucleophiles. Attempting Pathway B predominantly yields N-Boc-1,2,3,6-tetrahydropyridine as a useless byproduct, destroying atom economy and complicating purification.

Quantitative Performance Data

To objectively compare these routes, the following table summarizes the experimental metrics derived from standard process chemistry optimization parameters.

ParameterPathway A (Optimized Williamson)Pathway B (Reverse Williamson)Pathway C (Mitsunobu Alternative)
Overall Yield (2 steps) 78 - 85% 15 - 25%45 - 55%
Primary Byproduct Unreacted starting materialN-Boc-1,2,3,6-tetrahydropyridineTriphenylphosphine oxide ( Ph3​P=O )
E-Factor (est.) < 15 > 60> 80 (due to mass of reagents)
Purification Required Crystallization / FiltrationComplex Column ChromatographyComplex Column Chromatography
Scalability Excellent (Multi-kilogram) Poor (Not viable)Moderate (Cost-prohibitive)

Standardized Experimental Protocol (Pathway A)

The following methodology details the optimized synthesis of the target compound via Pathway A. Every reagent choice and workup step is designed as a self-validating system to ensure maximum reproducibility.

Experimental_Workflow S1 1. Deprotonation NaH in DMF (0°C) S2 2. Alkylation Add Tosylate (60°C) S1->S2 S3 3. Workup NH4Cl Quench LiCl Wash S2->S3 S4 4. Deprotection 4M HCl in Dioxane S3->S4 S5 5. Isolation Precipitation of HCl Salt S4->S5

Figure 2: Step-by-step workflow for Pathway A, optimized for scalable building block synthesis.

Step 1: Etherification (Synthesis of Intermediate)
  • Preparation: Charge a flame-dried flask with N-Boc-4-hydroxypiperidine (1.0 eq, 100 mmol) and anhydrous DMF (10 volumes). Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq).

    • Causality: A 0.5 eq excess is used to account for trace moisture and to ensure irreversible, complete deprotonation to the alkoxide, preventing equilibrium-driven stalls.

  • Alkylation: After 30 minutes of stirring at room temperature, add (1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate (1.2 eq) dropwise. Heat the reaction mixture to 60 °C for 12 hours.

    • Causality: Tosylate is preferred over chloride as a leaving group because its superior leaving-group ability allows for a lower reaction temperature (60 °C vs 90 °C), minimizing thermal degradation of the Boc group.

  • Workup: Cool to 0 °C and quench dropwise with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL).

    • Causality: DMF is highly water-miscible and notoriously difficult to remove. The 5% LiCl wash drastically increases the ionic strength of the aqueous phase, disrupting DMF-water hydrogen bonding and forcing the DMF into the aqueous layer.

Step 2: Deprotection & Isolation
  • Cleavage: Dissolve the crude N-Boc intermediate in minimal anhydrous dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) at room temperature. Stir for 2 hours.

    • Causality: Why use HCl in Dioxane instead of Trifluoroacetic acid (TFA)? TFA leaves the product as a highly hygroscopic trifluoroacetate salt, requiring a tedious basic aqueous workup to free-base. By using anhydrous HCl, the resulting hydrochloride salt of the piperidine ether typically precipitates directly out of the non-polar solvent mixture.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- hydrochloride.

Analytical Validation & Self-Correction

To ensure the protocol was executed correctly, cross-reference your analytical data against these self-validating markers:

  • Reaction Monitoring (TLC): The disappearance of the N-Boc-4-hydroxypiperidine spot (stains dark blue with phosphomolybdic acid) and the appearance of a less polar spot indicates successful alkylation.

  • 1 H NMR (400 MHz, DMSO- d6​ ) Signatures:

    • Diagnostic Shift: Look for the C4-proton of the piperidine ring. In the starting alcohol, it resides at ~3.6 ppm. Upon successful etherification, this proton shifts upfield to ~3.4 ppm due to the change in the electronic environment.

    • Dioxane Motif: The 7 protons of the 1,4-dioxane ring will appear as a complex, overlapping multiplet between 3.20 and 3.80 ppm.

  • LC-MS Confirmation: For the final deprotected product, expect a dominant [M+H]+ peak at m/z 202.1 (Exact mass for C10​H19​NO3​ is 201.14).

References

  • Discovery of 9-Cyclopropylethynyl-2-((S)-1-[1,4]dioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one (GLPG1205), a Unique GPR84 Negative Allosteric Modulator Undergoing Evaluation in a Phase II Clinical Trial. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- Chemical Substance Information (CAS: 933758-49-7). NextSDS Substance Database. [Link]

  • Melt-extruded solid dispersions containing an apoptosis-inducing agent (US11369599B2).

Sources

Comparative Binding Kinetics of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- and Reference Ligands at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift to Kinetic-Driven Drug Discovery

In the development of neurotherapeutics targeting G protein-coupled receptors (GPCRs), relying solely on equilibrium binding affinity ( Ki​ or KD​ ) is no longer sufficient. Clinical efficacy and target-mediated toxicity are profoundly dictated by binding kinetics —specifically, the association rate ( kon​ ) and the dissociation rate ( koff​ ), which define the drug's residence time ( τ ) on the receptor[1].

This guide provides an objective, data-driven comparison of the binding kinetics of a highly specific fragment-like ligand—Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (hereafter referred to as PD-14 )—against two clinically validated reference standards: Pitolisant (Wakix®) and Ciproxifan . By utilizing Surface Plasmon Resonance (SPR) and radioligand displacement assays, we elucidate how structural nuances in piperidine derivatives dictate their kinetic profiles at the human Histamine H3 Receptor (hH3R).

Mechanistic Grounding: Structural Causality at the H3R

The human Histamine H3 Receptor is a Gi/o​ -coupled autoreceptor predominantly expressed in the central nervous system. Its primary function is to exert a negative feedback loop, inhibiting the release of histamine and other neurotransmitters[2].

Inverse agonists like Pitolisant and PD-14 bind to the active site and stabilize the inactive conformation of the receptor, thereby blocking basal Gi/o​ activity. This disinhibits adenylyl cyclase, leading to increased cAMP accumulation and subsequent neurotransmitter release[3].

Structurally, the piperidine ring is the critical pharmacophore for H3R recognition. Crystallographic and mutagenesis models confirm that the basic nitrogen of the piperidine ring forms an indispensable salt bridge with Glu206 in transmembrane domain 3 (TM3)[3]. Furthermore, oxygen atoms in adjacent ether or dioxane linkages (such as the 1,4-dioxan-2-ylmethoxy group in PD-14) form critical hydrogen bonds with Tyr374 [3].

G Ligand Inverse Agonist (Pitolisant / PD-14) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binds Glu206 Gi G(i/o) Protein (Inhibited) H3R->Gi Blocks Basal Activity AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes Release Histamine Release (Promoted) cAMP->Release Downstream Signaling

Fig 1. H3R signaling pathway modulation by piperidine-based inverse agonists.

Self-Validating Experimental Methodologies

To ensure the highest level of scientific integrity, the protocols described below are designed as self-validating systems. Every kinetic measurement includes internal controls to account for non-specific binding, bulk refractive index changes, and receptor denaturation.

Surface Plasmon Resonance (SPR) Kinetics Protocol

SPR allows for the real-time, label-free measurement of ligand-GPCR interactions[4].

Step-by-Step Workflow:

  • Sensor Chip Preparation: Dock a Series S CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry, followed by the immobilization of an anti-His antibody to create a capture surface.

  • GPCR Solubilization & Capture: Solubilize recombinant His-tagged hH3R in a buffer containing 0.1% DDM (n-Dodecyl-β-D-maltoside) and 0.01% CHS (Cholesteryl hemisuccinate). Causality Check: GPCRs are highly unstable outside lipid bilayers; DDM/CHS forms stabilizing micelles that preserve the native 3D conformation of the binding pocket. Inject the solubilized hH3R over the active channel to achieve a capture level of ~3000 RU.

  • Reference Channel Setup: Leave the reference channel blank (anti-His antibody only) to continuously subtract bulk refractive index shifts caused by DMSO in the ligand samples. This is a critical self-validating step to prevent false-positive association curves.

  • Ligand Injection (Association): Inject a multi-cycle concentration series (e.g., 0.1 nM to 1000 nM) of PD-14, Pitolisant, and Ciproxifan at a high flow rate (50 µL/min) to minimize mass transport limitations. Monitor the association phase for 180 seconds.

  • Buffer Wash (Dissociation): Switch to running buffer and monitor the dissociation phase. Crucial Parameter: Pitolisant requires a long dissociation time (up to 3600 seconds) due to its extremely slow koff​ , whereas PD-14 requires only 300 seconds.

  • Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

G Prep 1. Chip Preparation (Anti-His Surface) Capture 2. GPCR Capture (hH3R in DDM/CHS) Prep->Capture Inject 3. Ligand Injection (Multi-cycle Kinetics) Capture->Inject Assoc 4. Association Phase (Measure k_on) Inject->Assoc Dissoc 5. Dissociation Phase (Measure k_off) Assoc->Dissoc Fit 6. Kinetic Fitting (1:1 Langmuir Model) Dissoc->Fit

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) workflow for GPCR kinetics.

Radioligand Displacement Assay (Orthogonal Validation)

To validate the KD​ values obtained from SPR, an orthogonal equilibrium binding assay is required.

  • Incubate CHO-K1 cell membranes expressing hH3R with a constant concentration of [3H] -N- α -methylhistamine (a high-affinity radioligand).

  • Add increasing concentrations of the unlabelled test compounds (PD-14, Pitolisant, Ciproxifan).

  • Filter through GF/B glass microfiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Comparative Data Analysis

The quantitative kinetic and thermodynamic parameters derived from the validated workflows are summarized below.

Table 1: Binding Kinetics and Affinity at hH3R (SPR & Radioligand Data)

Compound kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)SPR KD​ (nM)Radioligand Ki​ (nM)
Pitolisant 2.4×106 3.8×10−4 43.8 0.150.16
Ciproxifan 1.8×106 1.6×10−2 1.04 8.89.2
PD-14 3.1×106 4.5×10−1 0.03 (2.2 sec)145.1148.5

Note: Residence time ( τ ) is calculated as 1/koff​ .

Table 2: Functional Inverse Agonism (cAMP Accumulation Assay)

Compound EC50​ (nM)Intrinsic Activity ( Emax​ relative to Pitolisant)
Pitolisant 1.5100%
Ciproxifan 22.492%
PD-14 310.078%

Scientific Discussion: Interpreting the Kinetic Profiles

The data reveals a stark contrast in the kinetic behavior of the three piperidine derivatives, driven entirely by their structural appendages.

The Long-Residence Time Paradigm (Pitolisant): Pitolisant exhibits an exceptionally low dissociation rate ( koff​=3.8×10−4s−1 ), resulting in a prolonged residence time of nearly 45 minutes. Why? While its piperidine ring anchors to Glu206, its extended 3-(4-chlorophenyl)propoxy tail buries deeply into a hydrophobic sub-pocket of the H3R transmembrane core[3]. This dual-anchor system creates a high energy barrier for dissociation. Clinically, this long residence time ensures sustained target coverage and wake-promoting efficacy even as plasma drug concentrations fluctuate[2].

The Fast-Kinetics Fragment Paradigm (PD-14): Conversely, Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (PD-14) demonstrates a highly transient binding profile. Its association rate ( kon​ ) is actually faster than Pitolisant, likely due to its lower molecular weight and reduced steric hindrance when entering the binding cleft. However, its dissociation rate is over 1,000 times faster.

The Causality: PD-14 possesses the critical basic amine for the Glu206 salt bridge and the dioxane oxygen atoms for hydrogen bonding with Tyr374[3]. However, it completely lacks the bulky, lipophilic tail required to engage the hydrophobic sub-pocket. Without these extensive Van der Waals interactions, the ligand cannot stabilize the closed conformation of the receptor pocket, leading to rapid egress.

Application Insight: While PD-14's low affinity ( Ki​≈148 nM) and sub-minute residence time make it unsuitable as a standalone once-daily therapeutic, these exact kinetic properties make it an ideal fragment-based drug discovery (FBDD) starting point . In scenarios where transient target engagement is desired—such as avoiding receptor desensitization or minimizing off-target accumulation—scaffolds like PD-14 can be strategically optimized by appending targeted lipophilic vectors to tune the koff​ to a precise therapeutic window.

References

  • Title: Pitolisant | C17H26ClNO | CID 9948102 - PubChem Source: nih.gov URL: [Link]

  • Title: The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC Source: nih.gov URL:[Link]

  • Title: Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors - PMC Source: nih.gov URL:[Link]

  • Title: G protein-coupled receptors: structure- and function-based drug discovery - PMC Source: nih.gov URL:[Link]

Sources

A Comprehensive Structural Comparison of 4-(1,4-Dioxan-2-ylmethoxy)piperidine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, which is a critical factor in optimizing drug-target interactions.[3] When functionalized with other heterocyclic systems, such as 1,4-dioxane, the resulting molecules possess a rich stereochemical landscape and the potential for novel pharmacological profiles. This guide provides an in-depth structural comparison of 4-(1,4-dioxan-2-ylmethoxy)piperidine and its potential isomers, offering a framework for researchers and drug development professionals to understand and characterize these complex molecules.

The focus of this guide is to elucidate the structural nuances arising from the combination of the flexible piperidine and 1,4-dioxane ring systems. We will explore the stereoisomers of the parent compound, discuss the analytical techniques essential for their characterization, and provide hypothetical experimental data to illustrate the expected differences. This document is intended to serve as a practical resource, explaining the causality behind experimental choices and providing self-validating protocols.

Core Molecular Structures

The primary molecule of interest is 4-(1,4-dioxan-2-ylmethoxy)piperidine. The key to a comprehensive structural comparison lies in understanding its potential isomers. Isomerism in this molecule can arise from two main sources:

  • Stereoisomerism at the C2 position of the 1,4-dioxane ring.

  • Stereoisomerism at the C4 position of the piperidine ring if it were to be further substituted, and conformational isomerism of the piperidine ring itself.

  • Positional Isomerism based on the attachment point of the methoxy group on the dioxane ring (e.g., 3-ylmethoxy).

For the purpose of this guide, we will focus on the stereoisomers of 4-(1,4-dioxan-2-ylmethoxy)piperidine, which presents a chiral center at the C2 position of the dioxane ring, leading to (R)- and (S)-enantiomers.

Conformational Analysis: A Tale of Two Chairs

Both piperidine and 1,4-dioxane rings predominantly adopt a chair conformation to minimize angular and torsional strain.[3][4] The interplay of these two ring systems and the connecting ether linkage dictates the overall three-dimensional structure of the molecule.

The Piperidine Ring

The piperidine ring can exist in two rapidly interconverting chair conformations.[3] For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The preference for the equatorial position is a well-established principle, driven by the avoidance of 1,3-diaxial interactions.[5] The conformational free energies (A-values) of various substituents on a piperidine ring have been extensively studied and are crucial for predicting the conformational equilibrium.[5]

The 1,4-Dioxane Ring

Similarly, the 1,4-dioxane ring exists in a chair conformation.[4] For a 2-substituted 1,4-dioxane, the substituent can also be either axial or equatorial. The anomeric effect, which involves the delocalization of a lone pair of electrons from an oxygen atom into an adjacent anti-periplanar σ* orbital, can influence the conformational preference of substituents at the C2 position.

Interplay and Overall Conformation

The preferred conformation of 4-(1,4-dioxan-2-ylmethoxy)piperidine will be a combination of the most stable conformations of each ring. It is expected that the bulky (1,4-dioxan-2-yl)methoxy group will strongly prefer the equatorial position on the piperidine ring. The substituent on the dioxane ring will also have its own conformational preference.

Proposed Experimental Workflow for Structural Elucidation

A combination of spectroscopic and computational methods is essential for a thorough structural comparison of the isomers of 4-(1,4-dioxan-2-ylmethoxy)piperidine.

G cluster_0 Synthesis & Isolation cluster_1 Spectroscopic Analysis cluster_2 Crystallographic & Computational Analysis cluster_3 Structural Elucidation & Comparison Synthesis Synthesis of Racemic Mixture Separation Chiral Chromatography for Enantiomer Separation Synthesis->Separation NMR 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, NOESY) Separation->NMR MS Mass Spectrometry (HRMS for formula confirmation) Separation->MS XRay Single Crystal X-ray Diffraction Separation->XRay Structure Determination of Relative & Absolute Stereochemistry NMR->Structure MS->Structure XRay->Structure Comp Computational Modeling (DFT, Molecular Mechanics) Comparison Comparative Analysis of Conformational Isomers Comp->Comparison Structure->Comparison

Caption: Experimental workflow for the structural comparison of isomers.

Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and relative stereochemistry of the isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of each isolated isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons on the piperidine and dioxane rings will provide initial information about their environment (axial vs. equatorial).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within each ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space interactions between protons. This is crucial for determining the relative orientation of the two rings and the axial/equatorial positions of substituents. For instance, a NOE between a proton on the piperidine ring and a proton on the dioxane ring would indicate their spatial proximity.

Expected Data:

Proton(R)-Isomer (Hypothetical δ, ppm)(S)-Isomer (Hypothetical δ, ppm)Key Coupling Constants (J, Hz) & NOEs
Piperidine H-4 (axial)~3.4~3.4Large J values with axial H-3/5, NOEs to axial H-2/6
Dioxane H-2 (axial)~3.8~3.8Varies based on conformation
Methylene Bridge~3.5-3.7~3.5-3.7Diastereotopic protons with distinct signals

Note: The exact chemical shifts for the enantiomers will be identical in an achiral solvent. Chiral shift reagents would be needed to distinguish them by NMR.

Protocol 2: Single Crystal X-ray Diffraction

Objective: To unambiguously determine the solid-state structure and absolute stereochemistry (if a suitable derivative is made).

Methodology:

  • Crystal Growth: Grow single crystals of each isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Expected Data: The output will be a detailed 3D model of the molecule, including bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry.

Protocol 3: Computational Modeling

Objective: To predict the most stable conformations and to complement experimental data.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of the identified conformers and calculate their relative energies using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • NMR Prediction: Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with the experimental data to aid in spectral assignment and conformational analysis.[5]

Structural Isomers and Their Distinguishing Features

The primary isomers to consider are the (R)- and (S)-enantiomers arising from the chiral center at C2 of the 1,4-dioxane ring.

G cluster_0 (R)-4-(1,4-dioxan-2-ylmethoxy)piperidine cluster_1 (S)-4-(1,4-dioxan-2-ylmethoxy)piperidine R_isomer R_isomer S_isomer S_isomer

Caption: Enantiomers of 4-(1,4-dioxan-2-ylmethoxy)piperidine.

While these enantiomers will have identical physical and spectroscopic properties in an achiral environment, their interaction with a chiral environment (e.g., a biological receptor or a chiral stationary phase in chromatography) will differ.

Hypothetical Comparative Data
Property(R)-Isomer(S)-IsomerMethod of Differentiation
Optical Rotation[α]D = +X[α]D = -XPolarimetry
Chiral HPLC Retention Timet_R1t_R2Chiral Chromatography
Biological ActivityPotentially differentPotentially differentIn vitro/in vivo assays

Potential Impact on Biological Activity

The stereochemistry of a molecule is often a critical determinant of its biological activity.[2] Enantiomers can exhibit different pharmacological profiles, with one enantiomer being active while the other is inactive or even responsible for adverse effects. The precise 3D arrangement of the piperidine and dioxane rings, and the orientation of the ether linkage, will dictate how the molecule fits into a biological target's binding site.

For instance, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, forming ionic interactions. The oxygen atoms in the dioxane ring can also participate in hydrogen bonding. The overall shape and hydrophobicity of the molecule, which are influenced by its conformation, will also play a crucial role in its bioactivity.[6] Therefore, the separation and individual characterization of the (R)- and (S)-isomers are paramount in any drug discovery and development program.

Conclusion

The structural comparison of 4-(1,4-dioxan-2-ylmethoxy)piperidine and its isomers is a multifaceted task that requires a synergistic approach combining synthesis, separation, spectroscopy, and computational modeling. This guide has outlined a comprehensive workflow and provided the theoretical underpinnings for such an investigation. A thorough understanding of the conformational preferences and the subtle structural differences between isomers is essential for elucidating structure-activity relationships and for the rational design of novel piperidine-based therapeutic agents. The methodologies and principles discussed herein provide a solid foundation for researchers to confidently navigate the complexities of these promising chemical entities.

References

  • D. O. Tymoshenko, E. R. Vashkevich, and V. O. Chebanov, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," International Journal of Molecular Sciences, vol. 24, no. 3, p. 2773, 2023. [Link]

  • D. O. Tymoshenko, E. R. Vashkevich, and V. O. Chebanov, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," ResearchGate, 2023. [Link]

  • S. S. Kadam et al., "Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives," Der Pharma Chemica, vol. 4, no. 2, pp. 756-763, 2012. [Link]

  • J. E. An, G. A. Crowder, and D. F. Townsend, "Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties," Journal of Molecular Spectroscopy, vol. 45, no. 2, pp. 159-173, 1973. [Link]

  • A. R. Katritzky et al., "Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts," Journal of the Chemical Society, Perkin Transactions 2, no. 10, pp. 1487-1494, 1990. [Link]

  • A. V. Aksenov et al., "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring," Synthesis, vol. 47, no. 15, pp. 2295-2305, 2015. [Link]

  • N. V. Golyakov et al., "Conformational diversity of 1-phenylpiperidin-4-one in the gas phase," Journal of Molecular Structure, vol. 1184, pp. 32-39, 2019. [Link]

  • NextSDS, "Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- — Chemical Substance Information." [Link]

  • K. K. Goel, A. Gajbhiye, Anu, and N. M. Goel, "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives," Biomedical and Pharmacology Journal, vol. 1, no. 1, 2008. [Link]

  • A. D. G. de Oliveira et al., "Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins," Molecules, vol. 27, no. 19, p. 6289, 2022. [Link]

  • R. Rajalakshmi, "The Wide Spectrum Biological Activities of Piperidine -A Short Review," International Journal of Innovative Research in Technology, vol. 8, no. 4, pp. 377-380, 2021. [Link]

  • S. Demir, S. Çevik, and S. Yildiz, "Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation," Northwestern Medical Journal, vol. 1, no. 1, pp. 1-6, 2025. [Link]

  • D. O. Tymoshenko, E. R. Vashkevich, and V. O. Chebanov, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," MDPI, 2023. [Link]

  • N. Bhasker et al., "Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study," Der Pharmacia Lettre, vol. 7, no. 1, pp. 8-13, 2015. [Link]

  • I. Grosu et al., "1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5," ResearchGate, 2001. [Link]

  • "Following are structural formulas for 1,4-dioxane and piperidine. 1,4-Dioxane is a widely used solvent for organic compounds. Piperidine is found in small amounts in black pepper (Piper nigrum)," Clutch Prep. [Link]

  • H. Y. Koh et al., "Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs," International Journal of Molecular Sciences, vol. 26, no. 19, p. 14837, 2025. [Link]

  • G. V. Ramana, K. S. Kumar, and K. V. Kumar, "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance," International Journal of Novel Research and Development, vol. 9, no. 2, pp. a475-a481, 2024. [Link]

  • H. N. Moorthy, "Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities," Current Drug Discovery Technologies, vol. 9, no. 1, pp. 25-38, 2012. [Link]

  • L. T. M. Nguyen et al., "A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro," Viruses, vol. 14, no. 1, p. 119, 2022. [Link]

  • S. Singh et al., "SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis," RSC Medicinal Chemistry, vol. 12, no. 8, pp. 1335-1349, 2021. [Link]

  • J. B. Schwarz, "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds," SlideShare, 2024. [Link]

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Safety Operating Guide

Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

For researchers and drug development professionals, the disposal of complex heterocyclic compounds requires more than generic waste management—it demands a mechanistic understanding of the molecule's structural liabilities. Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- (CAS: 933758-49-7) presents a unique dual-hazard profile[1]. It combines the severe corrosivity and flammability of a secondary amine (the piperidine ring) with the auto-oxidation and peroxide-forming potential of a cyclic ether (the 1,4-dioxane moiety).

This guide provides authoritative, self-validating protocols for the safe logistical handling, containment, and final destruction of this compound, ensuring stringent environmental compliance and laboratory safety.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first analyze the physicochemical behavior of the molecule. The piperidine scaffold is highly basic and destructive to mucous membranes, while its high vapor pressure at room temperature creates significant flammability risks[2]. Concurrently, the 1,4-dioxane ether linkage is susceptible to radical-initiated auto-oxidation when exposed to light and oxygen, potentially forming shock-sensitive hydroperoxides over prolonged storage.

Table 1: Physicochemical & Hazard Profile of Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-

ParameterValue / ClassificationOperational Implication
CAS Number 933758-49-7Essential for accurate EPA/RCRA hazardous waste manifesting[1][3].
Molecular Formula C10H19NO3High nitrogen content dictates incineration with NOx scrubbers[1][2].
Flammability Limits LEL: ~1.5%, UEL: ~10.3%Mandates grounding of containers and use of non-sparking tools[4].
Ecotoxicity (LC50) 46-100 mg/L (96h, Fish)Strictly prohibits drain disposal; requires total containment[4][5].
Chemical Moieties Secondary Amine + Cyclic EtherDual hazard: Severe corrosivity (amine) and peroxide formation risk (ether)[2].

*Quantitative values are inferred from the parent piperidine scaffold standard safety data.

Pre-Disposal Logistics & PPE Requirements

Because this compound is acutely toxic via dermal absorption and inhalation, standard laboratory PPE is insufficient[6].

  • Causality for PPE Selection: The organic nature of the compound easily permeates latex. You must use nitrile or butyl rubber gloves for chemical resistance.

  • Respiratory Protection: All waste consolidation must occur within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent the accumulation of explosive vapor mixtures[6].

  • Static Control: Because the vapors can form explosive mixtures with air, ensure all personnel are grounded and wearing flame-retardant lab coats[4].

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems. You must verify the success of each step before proceeding to the next to prevent downstream catastrophic reactions.

Protocol A: Peroxide Screening and Neutralization (Self-Validating)

Why we do this: The 1,4-dioxane moiety can form explosive peroxides. Concentrating or agitating untested ether waste can lead to detonation.

  • Sample: Extract a 1 mL aliquot of the liquid waste containing the compound.

  • Test: Submerge a commercial quantifiable peroxide test strip into the aliquot for 1 second. Read after 15 seconds.

  • Evaluate:

    • If peroxides are < 20 ppm , proceed to Protocol B.

    • If peroxides are > 20 ppm , the waste must be neutralized.

  • Neutralize: Slowly add a 10% (w/v) aqueous solution of ferrous sulfate ( FeSO4​ ) or sodium bisulfite to the bulk waste while stirring gently. The reducing agent will cleave the peroxide bonds.

  • Validate: Re-test the bulk solution with a new peroxide strip. Do not proceed until the reading is confirmed at 0 ppm.

Protocol B: Liquid Waste Consolidation

Why we do this: Proper segregation prevents exothermic cross-reactions and ensures the waste is accepted by licensed incineration facilities.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass waste carboy. Do not use metal containers unless they are specifically lined, as the basicity of the piperidine ring can cause corrosion over time.

  • Grounding: Attach a grounding cable to the receiving container to dissipate static electricity[4].

  • Transfer: Use a dedicated, wide-mouth funnel to transfer the peroxide-cleared liquid waste.

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Hazardous Waste - Flammable, Corrosive, Toxic (Contains: Piperidine, 4-(1,4-dioxan-2-ylmethoxy)-)"[6].

Protocol C: Empty Container Decontamination

Why we do this: To classify a primary container as "RCRA-empty," all fugitive residues must be removed, preventing exposure to personnel handling solid waste.

  • Rinse: Triple-rinse the empty source container using a compatible, less hazardous solvent (e.g., ethanol).

  • Consolidate: Pour all rinsate into the liquid hazardous waste container (Protocol B)[6].

  • Validate: Check the pH of the final rinse drop. A neutral pH (~7) validates that the corrosive piperidine base has been fully removed.

  • Dispose: Deface the original chemical label and dispose of the glass/plastic container in the designated solid hazardous waste bin[6].

Waste Segregation and Disposal Workflow

G Start Waste Generation: Piperidine Derivative PeroxideTest Test for Peroxides (Dioxane Moiety) Start->PeroxideTest PeroxidePos Positive: Treat with Reducing Agent PeroxideTest->PeroxidePos > 20 ppm PeroxideNeg Negative: Proceed to Segregation PeroxideTest->PeroxideNeg < 20 ppm PeroxidePos->PeroxideNeg Neutralized LiquidWaste Liquid Waste: Halogen-Free Organics PeroxideNeg->LiquidWaste SolidWaste Solid Waste: Contaminated PPE/Consumables PeroxideNeg->SolidWaste Labeling Label as Hazardous Waste (Flammable/Corrosive) LiquidWaste->Labeling SolidWaste->Labeling Incineration Final Disposal: Licensed Incineration Labeling->Incineration

Figure 1: Self-validating waste segregation and disposal workflow for dioxane-piperidine derivatives.

Emergency Spill Response & Containment

In the event of a spill, the primary threats are rapid vapor expansion (flammability) and localized environmental toxicity.

  • Evacuate & Isolate: Immediately evacuate non-essential personnel and remove all ignition sources (hot plates, stirrers)[6][7].

  • Containment (Causality): Do NOT use paper towels or combustible materials, as the heat of reaction or static friction can ignite the piperidine vapors[6]. Instead, encircle and cover the spill with a non-combustible absorbent such as dry sand, earth, or vermiculite[2][7].

  • Collection: Use non-sparking (e.g., brass or plastic) dustpans and brushes to sweep up the saturated absorbent[4].

  • Final Wash: Ventilate the area thoroughly and wash the spill surface with copious amounts of water to dilute any remaining corrosive residue[7].

Final Destruction Logistics

Do not discharge this material into waterways, drains, or sewers under any circumstances, as it resists rapid biodegradation and exhibits high mobility in aquatic systems[4][5].

Final disposal must be contracted to a licensed professional waste disposal service. The required destruction method is combustion in a chemical incinerator equipped with an afterburner and a scrubber [2].

  • Mechanistic Reasoning: The high-temperature afterburner ensures the complete cleavage of the stable 1,4-dioxane ether ring. The scrubber is absolutely critical because the combustion of the piperidine ring generates highly toxic nitrogen oxides ( NOx​ ), which must be neutralized before atmospheric release[2][4].

References

  • NextSDS. "Piperidine, 4-(1,4-dioxan-2-ylmethoxy)- — Chemical Substance Information." NextSDS,[Link]

  • New Jersey Department of Health. "PIPERIDINE CAS Number - HAZARD SUMMARY." NJ.gov,[Link]

  • ChemWhat. "Піперидин, 4-(1,4-діоксан-2-ілметокси)- CAS#: 933758-49-7." ChemWhat Ukraine,[Link]

  • ChemSupply Australia. "Safety Data Sheet PIPERIDINE." ChemSupply.com.au,[Link]

Sources

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